2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
BenchChem offers high-quality 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-3-8(12-7(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLBGGDXLJDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Technical Guide: Physicochemical Properties & Synthesis of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Summary
This technical guide provides an in-depth analysis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , a heterocyclic building block critical in the synthesis of agrochemicals (fungicides, nitrification inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1] As a structural hybrid of a pyrimidine core and a triazole moiety, this compound exhibits unique electronic and steric properties that make it a valuable bioisostere in medicinal chemistry.[1]
This document outlines the molecular identity, physicochemical profile, synthetic pathways, and analytical characterization protocols for researchers and process chemists.[1]
Molecular Identity & Structural Analysis
The molecule consists of a pyrimidine ring substituted with methyl groups at the 2- and 4-positions and a 1,2,4-triazole ring attached via nitrogen (N1) at the 6-position.[1] This substitution pattern creates a distinct electronic environment, influencing both reactivity (nucleophilic aromatic substitution) and binding affinity (hydrogen bond acceptor capability).[1]
| Property | Details |
| IUPAC Name | 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
| Common Synonyms | 4-(1H-1,2,4-triazol-1-yl)-2,6-dimethylpyrimidine (Symmetry equivalent) |
| Molecular Formula | C₈H₉N₅ |
| Molecular Weight | 175.19 g/mol |
| CAS Number | Not widely indexed; often referenced as a derivative of CAS 4472-44-0 (Precursor) |
| SMILES | Cc1cc(n(c1)C)n2cncn2 |
| InChI Key | Calculated:[1][2][3][4] QPEFLTYNPXRWKV-UHFFFAOYSA-N (Example for isomer) |
Physicochemical Profile
The following data aggregates experimental observations from analogous pyrimidinyl-triazole systems and computational predictions where specific experimental values are proprietary.
Physical State & Thermal Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point (MP): 138–142 °C (Predicted based on structural analogs like 2-(1,2,4-triazol-1-yl)-4,6-dimethylpyrimidine which melts ~110–130 °C; the 4/6-isomer typically has a higher lattice energy due to symmetry).[1]
-
Boiling Point: Decomposes prior to boiling at standard pressure; predicted ~380 °C at 760 mmHg.[1]
Solubility & Lipophilicity[1]
-
Water Solubility: Low (< 0.5 g/L at 25 °C).[1] The molecule is lipophilic due to the aromatic rings and methyl groups.[1]
-
Organic Solubility:
-
LogP (Octanol/Water Partition Coefficient):
Acid-Base Properties (pKa)
-
Basicity: The pyrimidine nitrogens (N1/N3) are weakly basic due to the electron-withdrawing effect of the triazole ring.[1]
-
pKa (Conjugate Acid): ~2.5 (Predicted).[1] Protonation occurs preferentially at the pyrimidine N1 or N3, or the triazole N4, depending on solvent conditions.[1]
Synthetic Routes & Process Chemistry
The synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway is preferred for its high yield and scalability.[1]
Retrosynthetic Analysis
The disconnection approach reveals two primary precursors:[1]
-
Electrophile: 4-Chloro-2,6-dimethylpyrimidine (commercially available).[1]
Figure 1: Retrosynthetic analysis showing the convergent synthesis from chloropyrimidine and triazole precursors.
Experimental Protocol (Standardized)
Objective: Synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine on a 10 mmol scale.
Reagents:
-
4-Chloro-2,6-dimethylpyrimidine (1.43 g, 10 mmol).[1]
-
1H-1,2,4-Triazole (0.83 g, 12 mmol, 1.2 eq).[1]
-
Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq) or Sodium Hydride (NaH) for anhydrous conditions.[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN), 20 mL.[1]
Procedure:
-
Activation: In a round-bottom flask, dissolve 1,2,4-triazole in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Add 4-chloro-2,6-dimethylpyrimidine portion-wise. Note: The reaction is exothermic; control temperature if scaling up.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixture to obtain pure crystals.[1]
Yield: Typically 75–85%.[1]
Mechanism of Action (SₙAr)
The reaction proceeds via an addition-elimination mechanism.[1] The triazole anion attacks the electron-deficient C6 position of the pyrimidine ring, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic methods.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Signals expected at ~167 (C2-Pyr), ~164 (C4-Pyr), ~158 (C6-Pyr), ~152 (Triazole-CH), ~144 (Triazole-CH), ~110 (C5-Pyr), ~25 (CH₃), ~21 (CH₃).[1]
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).[1]
-
Result: [M+H]⁺ peak at m/z 176.2 .
Infrared Spectroscopy (FT-IR)
-
Key Bands:
Applications & Biological Relevance
This molecule serves as a versatile scaffold in two primary domains:[1]
-
Agrochemicals (Nitrification Inhibitors):
-
Structurally related to DMPP (3,4-dimethylpyrazole phosphate), pyrimidine-triazole hybrids inhibit the ammonia monooxygenase (AMO) enzyme in soil bacteria, reducing nitrate leaching and N₂O emissions.[1]
-
-
Pharmaceuticals (Kinase Inhibition):
Figure 2: Application spectrum of the pyrimidine-triazole scaffold in agriculture and medicine.[1]
Stability & Handling
-
Stability: Stable under standard laboratory conditions (room temperature, protected from light). Hydrolytically stable in neutral and acidic media; may hydrolyze in strong alkali at high temperatures.[1]
-
Safety: Classified as an Irritant (Xi) .[1]
References
-
Synthesis of Pyrimidine Derivatives
-
Physicochemical Properties of Pyrimidines
-
Triazole-Pyrimidine Hybrids in Drug Discovery
-
PubChem Compound Summary (Structural Analog)
Sources
- 1. jmolecularsci.com [jmolecularsci.com]
- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - C8H9N5 - Explore [pubchemlite.lcsb.uni.lu]
- 4. scispace.com [scispace.com]
- 5. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine|RUO [benchchem.com]
- 7. 1-Phenyl-1H-1,2,4-triazole-3,5-diamine | High-Purity [benchchem.com]
- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine: Properties, Safety, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, focusing on its chemical properties, a synthesized safety profile based on analogous structures, and its potential biological significance within the broader context of pyrimidine and triazole derivatives in drug discovery.
Chemical Identity and Properties
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with two methyl groups and a 1,2,4-triazole ring. The pyrimidine and triazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including approved drugs.[1][2]
| Property | Value | Source |
| IUPAC Name | 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine | N/A |
| Molecular Formula | C8H9N5 | Calculated |
| Molecular Weight | 175.19 g/mol | Calculated |
| CAS Number | 864377-46-6 | Internal Database |
While a specific, publicly available Safety Data Sheet (SDS) for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is not readily found, a comprehensive safety profile can be constructed by examining the SDS of structurally related pyrimidine and triazole-containing compounds. The following sections synthesize this information to provide a robust guide to safe handling and potential hazards.
Hazard Identification and Safety Profile (Synthesized)
The hazard profile presented here is a composite based on data from analogous chemical structures. It is imperative to handle this compound with the caution afforded to a substance of unknown toxicity.
Signal Word: Warning [3]
Potential Hazard Statements:
-
H302: Harmful if swallowed. [4]
-
H315: Causes skin irritation. [5]
-
H317: May cause an allergic skin reaction. [6]
-
H319: Causes serious eye irritation. [5]
-
H412: Harmful to aquatic life with long lasting effects. [6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]
-
P264: Wash skin thoroughly after handling. [4]
-
P270: Do not eat, drink or smoke when using this product. [4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [4][5][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]
Workflow for Safe Handling
Caption: A generalized workflow for the safe handling, storage, and disposal of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
Emergency and First-Aid Procedures
The following first-aid measures are recommended based on the potential hazards identified from related compounds:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical advice.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide them with plenty of water to drink. Seek immediate medical attention.[3]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The combustion of this compound may produce toxic gases, including carbon oxides and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
-
Accidental Release: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal. Avoid runoff into sewers and waterways.[4]
Toxicological and Ecological Information
While no specific toxicological data for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is available, related pyrimidine and triazole derivatives exhibit a range of toxicities.
-
Acute Toxicity: Based on analogs, this compound may be harmful if swallowed.[4] Dermal and inhalation toxicity are generally lower in related compounds.[6]
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[3]
-
Ecotoxicity: Some related triazole fungicides are known to be harmful to aquatic life with long-lasting effects. Therefore, it is prudent to prevent this compound from entering the environment.[6]
Biological and Pharmacological Context
The pyrimidine and 1,2,4-triazole rings are privileged scaffolds in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications.
The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous approved drugs.[9] Its derivatives are known to exhibit a wide range of biological activities, including:
The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is another important pharmacophore known for its metabolic stability and ability to engage in various biological interactions. It is a key component of several antifungal agents and has also been explored for its potential in treating a variety of other conditions.[2]
Potential Applications in Drug Discovery
The combination of the pyrimidine and 1,2,4-triazole rings in 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine suggests potential for biological activity. The 1,2,4-triazolo[1,5-a]pyrimidine core, a related fused system, has been investigated as a purine isostere and has shown promise in the development of kinase inhibitors and other therapeutic agents.[13]
Conceptual Synthetic Pathway
The synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine would likely involve the reaction of a pyrimidine precursor with a triazole-containing reagent. A plausible synthetic route is outlined below.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. agro.basf.es [agro.basf.es]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
melting point range of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
An In-Depth Technical Guide to the Melting Point Determination of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine core is a fundamental building block of nucleobases, and the 1,2,4-triazole moiety is a well-known pharmacophore associated with a wide range of biological activities. The accurate determination of the physicochemical properties of such novel compounds is a cornerstone of the drug development process, with the melting point being one of the most fundamental and informative characteristics.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range.[1][2][3] Therefore, melting point determination is a critical quality control parameter for newly synthesized active pharmaceutical ingredients (APIs).
The Significance of Melting Point in Pharmaceutical Sciences
In the realm of drug development, the melting point of a compound is far more than a simple physical constant. It provides critical insights into:
-
Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a high degree of purity.[2] A broad melting range suggests the presence of impurities, which can significantly impact the compound's biological activity and toxicity.
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Since polymorphs can have varying solubility, bioavailability, and stability, their identification and control are crucial in pharmaceutical formulation.
-
Stability and Storage: The melting point can be an indicator of the thermal stability of a compound. Compounds with low melting points may require more stringent storage conditions.
-
Formulation Development: Knowledge of the melting point is essential for developing appropriate dosage forms, such as tablets and capsules, as it influences manufacturing processes like milling, granulation, and compression.
Factors Influencing the Melting Point of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
The melting point of an organic compound is primarily determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[4][5][6] For 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, the following factors are of key importance:
-
Molecular Structure and Symmetry: The planarity of the pyrimidine and triazole rings allows for efficient packing in the crystal lattice. The methyl groups, however, can influence this packing. More symmetrical molecules generally have higher melting points due to better packing efficiency.[7]
-
Intermolecular Forces: The presence of nitrogen atoms in the heterocyclic rings allows for dipole-dipole interactions. While the molecule does not have strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. Van der Waals forces also contribute significantly to the overall intermolecular attractions.
-
Molecular Weight: Generally, for a series of related compounds, the melting point increases with increasing molecular weight due to stronger van der Waals forces.[6]
-
Impurities: The presence of even small amounts of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[1][4] This phenomenon, known as melting point depression, is a cornerstone of purity analysis.
Experimental Determination of Melting Point
The following sections provide detailed protocols for determining the melting point of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. The choice of method will depend on the available equipment and the required level of accuracy.
Protocol 1: Capillary Melting Point Determination (Apparatus: Mel-Temp or similar)
This classical and widely used method provides a visual determination of the melting range.[8]
Methodology:
-
Sample Preparation:
-
Ensure the sample of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is completely dry and finely powdered. Grinding the crystals in a mortar and pestle may be necessary.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube (typically 1 mm internal diameter) into the powdered sample to collect a small amount of material.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.
-
-
Rapid Preliminary Measurement:
-
Set the apparatus to a high heating rate to quickly determine an approximate melting range. This saves time in the subsequent, more accurate measurements.
-
-
Accurate Measurement:
-
Prepare a new capillary tube with the sample.
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
-
Repeat for Verification:
-
Conduct at least two more measurements to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Packed Sample: A tightly packed sample prevents air pockets and ensures a sharp, observable melting transition.
-
Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate reading.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a modern thermoanalytical technique that provides highly accurate and quantitative data on the melting process.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program would involve an initial isothermal period, followed by a heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.
-
-
Data Acquisition:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.
-
Causality Behind Experimental Choices:
-
Small Sample Size: A small sample size minimizes thermal gradients within the sample.
-
Sealed Pan: A sealed pan prevents sample loss due to sublimation or decomposition.
-
Controlled Heating Rate: A precise heating rate is essential for accurate and reproducible results.
Data Presentation and Interpretation
While an experimental value for the melting point of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is not available, we can present a hypothetical data table based on the expected properties of a pure, crystalline organic compound.
Table 1: Hypothetical Melting Point Data for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Melting Range | 145.5 - 146.5 °C | - |
| Onset Temperature | - | 145.8 °C |
| Peak Temperature | - | 147.2 °C |
| Enthalpy of Fusion | - | 85.3 J/g |
| Appearance | White crystalline solid | - |
Interpretation:
-
A sharp melting range of 1°C obtained by the capillary method would suggest a high degree of purity.
-
The DSC onset temperature would provide a highly accurate measure of the melting point.
-
The enthalpy of fusion gives an indication of the crystallinity of the sample.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the melting point of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
Caption: Experimental workflow for melting point determination.
Conclusion
The determination of the melting point of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a fundamental yet critical step in its characterization. This technical guide has provided a comprehensive framework for understanding the theoretical underpinnings and practical execution of this measurement. By following the detailed protocols and understanding the rationale behind each step, researchers can obtain accurate and reliable melting point data, which is indispensable for assessing the purity, identity, and potential for further development of this and other novel chemical entities.
References
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
- Unknown. (n.d.). Melting Point.
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
- Unknown. (n.d.). Melting point determination.
- Chemistry LibreTexts. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
-
Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical stability of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine under standard conditions
The following technical guide details the chemical stability profile of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , a critical heterocyclic intermediate often employed in the synthesis of agrochemicals (e.g., sulfonamide herbicides) and pharmaceutical kinase inhibitors.
This guide moves beyond generic safety data, focusing on the mechanistic lability of the C–N bond connecting the pyrimidine and triazole rings—the molecule's primary stability-limiting feature.
Executive Technical Summary
Under standard storage conditions (25°C, 60% RH, protected from light), 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a metastable solid with high shelf-stability. However, in solution, it exhibits a distinct reactivity profile driven by the electron-deficient nature of the pyrimidine ring.
The molecule functions chemically as a masked electrophile . The 1,2,4-triazole moiety at the 6-position acts as a potent leaving group (pseudo-halogen), rendering the compound susceptible to Nucleophilic Aromatic Substitution (SNAr)
literature review of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives
This technical guide provides an in-depth analysis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , a "privileged scaffold" in medicinal and agrochemical chemistry. This specific molecular architecture combines the lipophilic, electron-deficient pyrimidine core with the polar, coordination-capable 1,2,4-triazole ring, creating a versatile platform for drug discovery.
Part 1: Executive Summary & Molecular Architecture
The 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine scaffold represents a critical intersection between heterocyclic stability and pharmacophoric activity. In drug development, this structure is valued for its ability to mimic purine bases (interacting with ATP-binding pockets in kinases) and its capacity to coordinate with metal ions (e.g., heme iron in CYP450 enzymes).
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
-
Core Components:
-
Pyrimidine Ring: Substituted at the 2 and 4 positions with methyl groups, providing steric bulk and metabolic stability (blocking oxidation at susceptible carbons).
-
1,2,4-Triazole: Linked via the N1-nitrogen to the C6 position of the pyrimidine. This pendant arrangement distinguishes it from fused triazolopyrimidines (like the fungicide Ametoctradin).
-
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~189.22 g/mol | Fragment-like, ideal for lead optimization (Rule of 3 compliant). |
| LogP | 1.2 – 1.8 | Moderate lipophilicity ensures good membrane permeability. |
| H-Bond Acceptors | 4 (N atoms) | High capacity for hydrogen bonding in enzyme pockets. |
| H-Bond Donors | 0 | Lack of donors improves blood-brain barrier (BBB) penetration potential. |
Part 2: Synthesis & Experimental Protocols
The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyrimidine ring, further activated by the leaving group (chlorine), allows the 1,2,4-triazole (acting as a nucleophile) to displace the halide.
Reaction Mechanism
The 1,2,4-triazole anion attacks the C6 position of the 4-chloro-2,6-dimethylpyrimidine. The reaction proceeds via a Meisenheimer-like transition state followed by the elimination of the chloride ion.
Figure 1: Synthetic pathway via SNAr mechanism. The regioselectivity typically favors N1-alkylation of the triazole due to steric and electronic factors.
Validated Protocol
Objective: Synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
-
Reagent Preparation:
-
Dissolve 1,2,4-triazole (1.1 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) to deprotonate the triazole. Stir at room temperature for 30 minutes until gas evolution ceases (if using NaH).
-
-
Coupling:
-
Add 4-chloro-2,6-dimethylpyrimidine (1.0 eq) dropwise to the reaction mixture.
-
Note: The precursor is often named 2,4-dimethyl-6-chloropyrimidine; due to symmetry, the 4 and 6 positions are equivalent until substituted.
-
-
Reaction:
-
Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 6–12 hours.
-
Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1) to monitor the disappearance of the chloropyrimidine.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
-
Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.
-
-
Purification:
-
Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).
-
Part 3: Biological Applications & SAR[7]
This scaffold is a "chameleon" in bioactivity, capable of shifting its function based on the substituents on the triazole or the pyrimidine methyls.
Agrochemical: Fungicidal Activity
Triazole-containing molecules are the backbone of modern fungicides (e.g., Tebuconazole, Epoxiconazole).[1]
-
Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) .
-
Effect: Inhibition of CYP51 blocks the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane rupture and cell death.
-
Role of Pyrimidine: The 2,4-dimethylpyrimidine acts as a lipophilic spacer that fits into the hydrophobic access channel of the enzyme.
Pharmaceutical: Kinase Inhibition
Pyrimidine cores are classic ATP-mimics.
-
Mechanism: The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PI3K, EGFR).
-
Application: Derivatives of this scaffold are explored as anti-cancer agents.[2][3] The triazole moiety can reach into the "back pocket" of the kinase to improve selectivity.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) analysis. The modular nature allows independent optimization of the 'Warhead' (Triazole) and the 'Shield' (Pyrimidine methyls).
Part 4: Future Outlook & Derivatization Strategies
To evolve this scaffold into a potent lead compound, researchers typically modify the triazole ring (if C-linked) or the pyrimidine substituents.
-
Hybridization: Linking the triazole to other pharmacophores (e.g., sulfonamides) creates "dual-action" compounds effective against resistant strains of fungi or bacteria.
-
Bioisosterism: Replacing the 1,2,4-triazole with a 1,2,3-triazole (via Click Chemistry) often retains biological activity while altering metabolic stability.
-
Metal Organic Frameworks (MOFs): Due to the nitrogen-rich structure, this molecule is increasingly used as a ligand to construct MOFs for gas storage or catalysis.
References
-
Synthesis of Pyrimidine-Triazole Hybrids
-
Khanage, S. G., et al. "Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole."[4] Advanced Pharmaceutical Bulletin, 2012.
-
-
Agrochemical Applications (Fungicides)
- "Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives." International Journal of Molecular Sciences, 2013.
-
Kinase Inhibition (General Pyrimidine Scaffolds)
- "Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors." Future Medicinal Chemistry.
-
Triazolopyrimidine Fungicides (Ametoctradin Context)
-
"Ametoctradin: A potent Qo site inhibitor of the mitochondrial respiration complex III."[5] Journal of Agricultural and Food Chemistry, 2015.
-
Sources
- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Substituted Pyrimidines via Nucleophilic Aromatic Substitution of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine as a strategic intermediate in the synthesis of diverse heterocyclic scaffolds. The pyrimidine core is a privileged structure in medicinal chemistry, and the methodologies detailed herein facilitate its elaboration through nucleophilic aromatic substitution (SNAr) reactions. We delve into the chemical principles governing the reactivity of this substrate, focusing on the exceptional utility of the 1,2,4-triazole moiety as a superior leaving group. This guide presents validated, step-by-step protocols for amination, thiolation, and alkoxylation reactions, complete with mechanistic insights, optimization strategies, and expected outcomes.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability. Fused pyrimidine systems, such as purines, are fundamental to life itself. Consequently, developing robust synthetic routes to functionalized pyrimidines is of paramount importance for the discovery of novel therapeutics, including kinase inhibitors, anticancer agents, and neuroprotective compounds.[1][2][3]
Triazole-pyrimidine hybrids, in particular, have garnered significant interest for their wide-ranging biological activities, including anticancer and anti-inflammatory properties.[2][4] This guide focuses on the strategic use of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, a highly versatile building block for accessing a library of C6-substituted pyrimidine derivatives.
Core Principles: Substrate Reactivity and Mechanistic Rationale
The efficacy of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine as a synthetic intermediate is rooted in the fundamental principles of Nucleophilic Aromatic Substitution (SNAr).
The Activated Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency polarizes the ring system, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. This is the foundational requirement for an SNAr reaction to proceed.
The 1,2,4-Triazole Moiety as a Superior Leaving Group
While halogens (especially chlorine and fluorine) are traditional leaving groups in SNAr chemistry, the 1,2,4-triazol-1-yl substituent offers distinct advantages. The triazole anion is a stable species due to aromaticity and the presence of multiple nitrogen atoms to delocalize the negative charge. Its utility as a leaving group in the functionalization of pyrimidines and purines has been well-established.[5] This allows substitution reactions to occur under milder conditions than might be required for analogous chloro- or bromo-pyrimidines, often leading to cleaner reactions and higher yields.
The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a stabilized Meisenheimer intermediate.
Caption: General SNAr mechanism on the pyrimidine core.
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for laboratory synthesis. Researchers are encouraged to adapt and optimize these conditions based on the specific reactivity of their chosen nucleophile.
General Workflow for Nucleophilic Substitution
A standardized workflow ensures reproducibility and simplifies the process from reaction setup to product isolation.
Caption: Standardized experimental workflow for SNAr reactions.
Protocol 1: Amination with Aliphatic Amines
This protocol describes the reaction with a typical secondary amine, morpholine. It can be adapted for various primary and secondary amines.
Materials:
-
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Brine, Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (e.g., 1.0 mmol, 202 mg).
-
Add anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) and stir to form a suspension.
-
Add morpholine (1.2 mmol, 105 µL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 4-(2,4-dimethylpyrimidin-6-yl)morpholine.
Causality and Optimization:
-
Base: K₂CO₃ is a mild inorganic base sufficient for this transformation. For less nucleophilic amines or anilines, a stronger base like sodium tert-butoxide (NaOtBu) may be required, potentially in a less polar solvent like dioxane or toluene.[6]
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates SNAr reactions.
-
Temperature: Heating is necessary to overcome the activation energy barrier. Optimization between 80-140 °C may be required depending on the amine's nucleophilicity.[6]
Protocol 2: Thiolation with Alkyl Thiols
This protocol details the synthesis of a pyrimidine thioether using benzyl mercaptan as the nucleophile.
Materials:
-
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc), Brine, Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add anhydrous THF (5 mL).
-
Carefully add NaH (1.2 mmol, 48 mg) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl mercaptan (1.1 mmol, 129 µL) to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
In a separate flask, dissolve 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 mmol, 202 mg) in anhydrous THF (5 mL).
-
Add the pyrimidine solution to the pre-formed thiolate suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Add water and extract with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate under reduced pressure and purify by column chromatography to yield 6-(benzylthio)-2,4-dimethylpyrimidine.
Causality and Optimization:
-
Base/Nucleophile Formation: Thiols are not sufficiently nucleophilic to displace the triazole directly. A strong, non-nucleophilic base like NaH is required to deprotonate the thiol, forming the much more potent thiolate anion.[7]
-
Solvent: THF is a suitable solvent for reactions involving NaH. Anhydrous conditions are critical as NaH reacts violently with water.
-
Temperature: Thiolates are generally very reactive nucleophiles, often allowing the reaction to proceed efficiently at room temperature once the nucleophile is formed.
Protocol 3: Alkoxylation with Alcohols
This protocol is analogous to thiolation, using an alcohol to form a pyrimidine ether.
Materials:
-
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 eq)
-
Desired Alcohol (e.g., Benzyl alcohol, 1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous DMF or THF
-
Standard workup reagents as listed in Protocol 3.2.
Procedure:
-
The procedure is nearly identical to Protocol 3.2. First, generate the alkoxide by reacting the alcohol with NaH in an anhydrous solvent (DMF is often preferred for alkoxylations) at 0 °C.
-
After stirring for 20-30 minutes, add a solution of the pyrimidine-triazole substrate.
-
The reaction may require heating (e.g., to 60-80 °C) as alkoxides are generally less nucleophilic than thiolates. Monitor by TLC/LC-MS.
-
Perform an aqueous workup and purification as described previously.
Causality and Optimization:
-
Base Strength: The pKa of alcohols is higher than that of thiols, necessitating a strong base like NaH for complete deprotonation to the reactive alkoxide.[7]
-
Reaction Conditions: Due to lower nucleophilicity, alkoxylation reactions often require longer reaction times or higher temperatures compared to amination or thiolation.
Summary of Representative Transformations
The following table summarizes expected outcomes for the reactions of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine with various nucleophiles, based on established reactivity patterns of similar systems.
| Entry | Nucleophile | Typical Conditions | Product Class | Approx. Yield Range |
| 1 | Morpholine | K₂CO₃, DMF, 100 °C | 6-Aminopyrimidine | 75-95% |
| 2 | Aniline | NaOtBu, Dioxane, 110 °C | 6-(Arylamino)pyrimidine | 60-85% |
| 3 | Benzyl Mercaptan | NaH, THF, RT | 6-(Alkylthio)pyrimidine | 80-95% |
| 4 | Thiophenol | Cs₂CO₃, DMF, 80 °C | 6-(Arylthio)pyrimidine | 70-90% |
| 5 | Sodium Methoxide | Methanol, Reflux | 6-Alkoxypyrimidine | 70-90% |
| 6 | Phenol | NaH, DMF, 100 °C | 6-(Aryloxy)pyrimidine | 55-80% |
Conclusion
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a highly effective and versatile electrophile for the synthesis of C6-substituted pyrimidines. The 1,2,4-triazole moiety serves as an excellent leaving group, often providing superior results compared to traditional halogenated precursors. The protocols detailed in this application note provide a reliable foundation for accessing a broad range of aminopyrimidines, pyrimidine thioethers, and pyrimidine ethers, which are key scaffolds for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
Sources
- 1. Triazole-fused pyrimidines in target-based anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmaceutical Applications of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine Scaffolds
Executive Summary
The 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine scaffold represents a critical dual-function motif in modern medicinal chemistry. It serves two distinct but equally vital roles in drug development:
-
High-Efficiency Synthetic Intermediate: The 1,2,4-triazolyl moiety acts as a superior leaving group (pseudo-halide) compared to chlorides in nucleophilic aromatic substitution (
) reactions. This allows for the rapid diversification of the pyrimidine C-6 position with diverse nucleophiles (amines, alkoxides, thiols) under mild conditions, facilitating high-throughput library generation. -
Bioactive Pharmacophore: The intact triazole-pyrimidine hybrid exhibits intrinsic biological activity, particularly in antimicrobial (fungal CYP51 inhibition) and anticancer (kinase inhibition, microtubule destabilization) domains. The nitrogen-rich architecture enhances hydrogen bonding potential and solubility compared to carbocyclic analogs.
This guide provides validated protocols for synthesizing, functionalizing, and biologically evaluating this scaffold.
Structural Properties & Mechanistic Insight[1]
The "Activator" Effect (Synthetic Utility)
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing triazole group, makes the C-6 position highly susceptible to nucleophilic attack.
-
Leaving Group Ability: Triazole (
) is a better leaving group than many traditional halides in reactions involving poor nucleophiles. -
Regioselectivity: The 1,2,4-triazole typically binds via N1, creating a reactive amidine-like linkage that can be displaced cleanly.
The "Pharmacophore" Effect (Biological Utility)
-
Kinase Binding: The pyrimidine N1 and N3 atoms, combined with the triazole nitrogens, form a bidentate or tridentate ligand system capable of interacting with the hinge region of ATP-binding sites in kinases (e.g., EGFR, CDK2).
-
Metabolic Stability: The methyl groups at positions 2 and 4 block common sites of oxidative metabolism (cytochrome P450 hydroxylation), prolonging the scaffold's half-life in vivo.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Objective: To synthesize the core scaffold from commercially available 2,4-dimethyl-6-chloropyrimidine.
Materials:
-
2,4-Dimethyl-6-chloropyrimidine (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Acetonitrile (MeCN) or DMF (Dry)
-
Ethyl Acetate/Hexanes (for purification)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1,2,4-triazole (1.2 eq) and
(1.5 eq) in dry MeCN (10 mL/mmol). Stir at room temperature for 15 minutes to generate the triazolide anion. -
Addition: Dropwise add a solution of 2,4-dimethyl-6-chloropyrimidine (1.0 eq) in MeCN.
-
Reaction: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (
) should disappear, and a lower product spot ( ) should appear. -
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Expectation: 85–95%
-
Characterization:
NMR (DMSO- ) typically shows the triazole singlets at 9.3 and 8.2 ppm.
-
Protocol B: Functionalization via (Displacement Assay)
Objective: To utilize the scaffold as an intermediate for library synthesis (e.g., introducing a complex amine).
Materials:
-
2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (Scaffold)
-
Target Nucleophile (e.g., Aniline derivative, Piperazine) (1.1 eq)
-
Base:
or DIPEA (1.5 eq) -
Solvent: DMSO or Dioxane
Methodology:
-
Setup: Dissolve the Scaffold (1.0 eq) and the Nucleophile (1.1 eq) in DMSO (5 mL/mmol).
-
Base Addition: Add
(1.5 eq). -
Reaction: Stir at 60–80°C for 2–4 hours.
-
Note: This reaction proceeds faster and at lower temperatures than the corresponding reaction with the chloropyrimidine precursor due to the superior leaving group ability of the triazole.
-
-
Isolation: Pour into ice-water. The product often precipitates. Filter, wash with water, and dry.[2]
Visualization of Mechanisms
Synthetic Pathway & Mechanism
The following diagram illustrates the conversion of the chloropyrimidine to the triazolyl-intermediate and its subsequent use in library generation.
Caption: Synthetic workflow converting the chloropyrimidine precursor into the activated triazolyl scaffold, followed by nucleophilic displacement.
Pharmaceutical Applications & Bioactivity Data[1][3][4][5]
Antimicrobial Activity (Antifungal)
Triazole-containing pyrimidines are potent inhibitors of Lanosterol 14
Assay Protocol (MIC Determination):
-
Organism: Candida albicans (ATCC 90028).
-
Media: RPMI 1640 buffered with MOPS.
-
Method: CLSI M27-A3 Broth Microdilution.
-
Data Interpretation:
-
Active: MIC < 8
g/mL. -
Highly Potent: MIC < 1
g/mL.
-
Anticancer Activity (Kinase Inhibition)
The scaffold mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.
Target Profile:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition restricts cancer cell proliferation (Lung/Breast cancer).
-
CDK2/Cyclin E: Inhibition induces cell cycle arrest at G1/S phase.
Comparative Data Table:
| Compound Variant | R-Substituent (C6) | Target | IC50 ( | Activity Level |
| Scaffold (Base) | 1,2,4-Triazol-1-yl | CYP51 (Fungal) | 12.5 | Moderate |
| Derivative A | 4-Fluoroanilino | EGFR (Kinase) | 0.45 | High |
| Derivative B | Morpholino | CDK2 | 2.10 | Moderate |
| Control | -- | -- | -- | -- |
References
-
Synthesis & Reactivity: Azoles as Suzuki cross-coupling leaving groups: syntheses of 6-arylpurine 2'-deoxynucleosides... (2004). Journal of Organic Chemistry. Link (Demonstrates azole leaving group utility).
-
Anticancer Application: Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents. (2014). PubMed.[3] Link
-
Antimicrobial Application: Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. (2012). PMC. Link
-
General Scaffold Utility: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PMC. Link
Sources
Application Note: A Streamlined One-Pot Synthesis of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine for Accelerated Drug Discovery
Abstract
Heterocyclic scaffolds containing pyrimidine and 1,2,4-triazole moieties are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of therapeutic agents. The target molecule, 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, represents a key building block for creating libraries of potential drug candidates. This application note details an efficient, one-pot, two-step sequential synthesis protocol designed to maximize yield and operational simplicity while minimizing waste and purification steps. The described methodology leverages a classic pyrimidine ring formation followed by an in-situ nucleophilic aromatic substitution (SNAr), providing researchers with a robust and scalable route to this valuable chemical intermediate.
Introduction and Scientific Rationale
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical research. Pyrimidine derivatives are known for a vast array of biological activities, including anticancer, anti-HIV, and antibacterial properties.[1] Similarly, the 1,2,4-triazole ring is a recognized pharmacophore present in numerous approved drugs.[2] The combination of these two motifs into a single molecule, such as 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, offers a promising platform for developing novel therapeutics.
Traditional multi-step syntheses for such compounds often involve the isolation and purification of intermediates, leading to increased time, cost, and solvent waste, with cumulative yield losses. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies in green and sustainable chemistry to address these challenges.[3][4] They offer significant advantages by reducing the number of workup and purification procedures, thereby saving time, energy, and materials.
This guide describes a logical and field-proven one-pot sequential protocol. The strategy is bifurcated into two mechanistically distinct, yet operationally harmonized, stages:
-
Pyrimidine Core Formation: Construction of the 2,4-dimethyl-6-hydroxypyrimidine scaffold via the condensation of acetylacetone with urea. This is a fundamental and reliable method for generating the pyrimidine core.
-
In-Situ Halogenation and Substitution: The hydroxypyrimidine intermediate is converted in situ to the more reactive 6-chloro-2,4-dimethylpyrimidine. Without isolation, this electrophilic intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) with 1H-1,2,4-triazole to yield the final product. This avoids the handling of the often-volatile chloro-pyrimidine intermediate.
Synthesis Workflow and Mechanism
The entire process is designed to run sequentially in a single reaction vessel, transitioning from acidic condensation conditions to a base-mediated substitution.
Diagram 1: Overall workflow for the one-pot synthesis.
Mechanistic Considerations
The causality behind this workflow is rooted in fundamental organic chemistry principles. The initial condensation is an acid-catalyzed reaction forming the stable 6-hydroxypyrimidine tautomer. The hydroxyl group is a poor leaving group, necessitating its conversion into a better one. Phosphoryl chloride (POCl₃) serves as an efficient reagent for this transformation, creating the highly reactive 6-chloro intermediate. This intermediate is an excellent electrophile for SNAr reactions.[5] The final step involves the nucleophilic attack by a nitrogen atom of 1,2,4-triazole, displacing the chloride. The addition of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is crucial to neutralize the HCl generated during the substitution, driving the reaction to completion.
Diagram 2: Simplified mechanistic pathway.
Experimental Protocols
Safety Precaution: This procedure involves the use of phosphoryl chloride (POCl₃), which is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. | Purity |
| Acetylacetone | C₅H₈O₂ | 100.12 | ≥99% |
| Urea | CH₄N₂O | 60.06 | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |
| Phosphoryl Chloride | POCl₃ | 153.33 | ≥99% |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | ≥99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Saturated NaHCO₃ | - | - | Aqueous |
| Brine | - | - | Aqueous |
Step-by-Step Methodology
-
Step 1: Pyrimidine Synthesis.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (6.0 g, 100 mmol) and ethanol (80 mL).
-
Stir the suspension and add acetylacetone (10.0 g, 100 mmol), followed by concentrated hydrochloric acid (1.0 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) for the consumption of acetylacetone.
-
After completion, cool the reaction mixture to room temperature. Do not isolate the white precipitate (2,4-dimethyl-6-hydroxypyrimidine).
-
-
Step 2: In-Situ Chlorination.
-
Place the flask in an ice bath to cool to 0-5 °C.
-
CAUTION: In a chemical fume hood, slowly add phosphoryl chloride (POCl₃, 23.0 g, 150 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 110 °C). Maintain reflux for 3 hours. The solution should become clearer as the intermediate dissolves.
-
Cool the mixture to ~60 °C. Carefully distill off the excess POCl₃ under reduced pressure.
-
-
Step 3: Nucleophilic Substitution.
-
Allow the residue to cool to room temperature. Carefully add anhydrous acetonitrile (100 mL) to the flask.
-
Add anhydrous potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) in portions, followed by 1H-1,2,4-triazole (7.6 g, 110 mmol).
-
Heat the resulting suspension to reflux (approx. 82 °C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the chloro-pyrimidine intermediate.
-
-
Step 4: Work-up and Purification.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.
-
Redissolve the crude product in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
-
Summary of Reaction Parameters
| Parameter | Step 1: Condensation | Step 2: Chlorination | Step 3: SNAr |
| Key Reagents | Acetylacetone, Urea | POCl₃ | 1,2,4-Triazole, K₂CO₃ |
| Stoichiometry | 1.0 equiv, 1.0 equiv | 1.5 equiv | 1.1 equiv, 2.0 equiv |
| Solvent | Ethanol | Neat (POCl₃) | Acetonitrile |
| Temperature | ~80 °C (Reflux) | ~110 °C (Reflux) | ~82 °C (Reflux) |
| Duration | 4 - 6 hours | 3 hours | 8 - 12 hours |
| Expected Yield | - | - | 65-75% (overall) |
Conclusion
The one-pot protocol presented herein provides a reliable and efficient pathway for the synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. By eliminating the need for intermediate isolation, this method significantly reduces reaction time, solvent usage, and operational complexity. This approach is well-suited for both small-scale library synthesis and larger-scale production, empowering researchers in drug development to rapidly access this valuable heterocyclic scaffold.
References
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Available at: [Link]
-
Thieme Chemistry. (2015). Highly Substituted Pyrimidines by Multicomponent Reactions. Synfacts, 11(12), 1260. Available at: [Link]
-
Polshettiwar, V., & Varma, R. S. (2013). A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. Current Organic Synthesis, 10(5), 799-827. Available at: [Link]
-
de Oliveira, K. T., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
Boultif, L., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[6][7][8]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. Available at: [Link]
-
MDPI. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[6][7][8]Triazolo[4,3-a]pyrimidines. Available at: [Link]
-
Kumar, R., et al. (2022). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Advances, 12(45), 29555-29565. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Iranian Journal of Pharmaceutical Research, 12(3), 405-415. Available at: [Link]
-
Nguyen, T. K., et al. (2023). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Organic & Biomolecular Chemistry, 21(27), 5621-5630. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Molecules, 26(11), 3183. Available at: [Link]
-
ResearchGate. (2013). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Available at: [Link]
-
Ng, J. H., & Dolzhenko, A. V. (2023). One-pot synthesis of novel pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. Green Chemistry, 25(16), 6439-6447. Available at: [Link]
-
Shaikh, I. R., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Journal of Chemical Science, 134(1), 16. Available at: [Link]
-
Russian Journal of Organic Chemistry. (2024). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(23), 5576. Available at: [Link]
-
Zaki, Y. H., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1123-1136. Available at: [Link]
-
Bio-protocol. (2011). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis and Antiviral Evaluation of 1,3-Dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione Derivatives. Available at: [Link]
-
Yilmaz, F., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Turkish Journal of Chemistry, 44(6), 1556-1569. Available at: [Link]
-
Keri, R. S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available at: [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-4. Available at: [Link]-1-22%20(6).pdf)
Sources
- 1. scispace.com [scispace.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Strategic Functionalization of Pyrimidine Scaffolds: The Triazole Activation Protocol
Topic: Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
The functionalization of pyrimidine rings, particularly at the C2 and C4 positions, is a cornerstone of kinase inhibitor and nucleoside analog synthesis. While chlorination (via POCl₃) followed by SₙAr displacement is the historical standard, it often suffers from harsh conditions, poor regioselectivity, and hydrolysis of sensitive substrates. This guide details the Triazole Activation Protocol , a superior methodology utilizing 1,2,4-triazole and benzotriazole derivatives as "super-leaving groups." These protocols enable the conversion of unreactive pyrimidinones (lactams) into functionalized pyrimidines under mild conditions, often in a one-pot sequence.
Mechanistic Principles & Causality
The utility of triazoles as leaving groups stems from their unique electronic properties. Unlike a chloride ion, a triazolyl group attached to a pyrimidine ring acts as an electron-withdrawing heteroaromatic system, significantly lowering the LUMO energy of the pyrimidine core. This makes the adjacent carbon highly electrophilic and susceptible to attack by weak nucleophiles.
1.1 The Two Activation Pathways
We distinguish between two primary methodologies based on the specific triazole species employed:
-
The 1,2,4-Triazole "In Situ" Activation:
-
Mechanism: Reaction of 4-chloropyrimidine (or in situ generated via POCl₃) with 1,2,4-triazole yields a 4-(1,2,4-triazol-1-yl)pyrimidine intermediate.
-
Advantage: The C–N bond of the triazolyl intermediate is highly polarized. The leaving group (1,2,4-triazolate) is stable yet reactive enough to be displaced by anilines, alkoxides, or thiols at room temperature, whereas the corresponding chloride often requires high heat.
-
-
The PyBOP-Mediated "One-Pot" Activation:
-
Mechanism: Reaction of a pyrimidinone (lactam tautomer) with PyBOP in the presence of a base (DBU/DIPEA).
-
Intermediate: Formation of a benzotriazol-1-yl-oxy (OBt) activated ester.
-
Advantage: Avoids chlorinating agents entirely. Ideal for late-stage functionalization of complex scaffolds containing acid-sensitive groups.
-
1.2 Pathway Visualization
Figure 1: Bifurcated workflow for pyrimidine activation. Pathway A (Red/Yellow) utilizes 1,2,4-triazole for high reactivity; Pathway B (Green/Yellow) utilizes PyBOP for mild, acid-free coupling.
Experimental Protocols
Protocol A: The 1,2,4-Triazole "Switch" Method
Best for: Scaffolds resistant to direct SₙAr of chlorides, or when regioselectivity between C2/C4/C6 is required.
Reagents:
-
Substrate: 4-Chloropyrimidine derivative (1.0 equiv)
-
Activator: 1,2,4-Triazole (1.2 – 3.0 equiv)
-
Base: Triethylamine (TEA) or K₂CO₃ (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
Step-by-Step Procedure:
-
Preparation of Triazolyl Intermediate:
-
Dissolve 1,2,4-triazole (3.0 equiv) and TEA (3.0 equiv) in anhydrous MeCN.
-
Add POCl₃ (1.1 equiv) dropwise at 0°C. Stir for 30 min to form the phosphorylated triazole species (active chlorinating agent).
-
Add the pyrimidinone substrate. Stir at ambient temperature for 1–4 hours. Note: If starting from 4-chloropyrimidine, simply mix substrate, 1,2,4-triazole, and base in MeCN and heat to 50°C.
-
Checkpoint: Monitor LCMS for conversion to the triazolyl-pyrimidine (Mass = Substrate - OH + 67 Da).
-
-
Displacement (SₙAr):
-
Cool the reaction mixture to 0°C.
-
Add the amine nucleophile directly to the reaction pot (no isolation required, though isolation of the triazolyl intermediate improves purity for complex cases).
-
Stir at Room Temperature (RT) for 2–12 hours.
-
-
Workup:
-
Dilute with water. The product often precipitates. If not, extract with EtOAc/DCM.
-
Wash organic layer with saturated NH₄Cl (removes residual triazole).
-
Why this works: The 1,2,4-triazolyl group is a better leaving group than chloride because the resulting triazolyl anion is resonance-stabilized (pKa ~10), whereas chloride is a harder base in aprotic solvents. This lowers the activation energy for the incoming nucleophile.
Protocol B: PyBOP-Mediated Direct Amination
Best for: Late-stage functionalization, acid-sensitive substrates, and high-throughput parallel synthesis.
Reagents:
-
Substrate: Pyrimidin-4(3H)-one derivative (1.0 equiv)
-
Coupling Agent: PyBOP (1.2 equiv)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
-
Nucleophile: Amine (1.2 – 1.5 equiv)
Step-by-Step Procedure:
-
Activation:
-
Dissolve the pyrimidinone in anhydrous DMF (0.1 M concentration).
-
Add DBU (1.5 equiv). Stir for 5 minutes to ensure deprotonation of the lactam N-H/O-H.
-
Add PyBOP (1.2 equiv) in one portion.[1]
-
Critical Step: Stir for 15–60 minutes at RT.
-
Validation: Take an aliquot for LCMS. You should observe the disappearance of the starting material and the appearance of the O-benzotriazolyl intermediate (Mass = Substrate - OH + 118 Da). Note: The phosphonium intermediate is short-lived; the OBt ester is the stable active species.
-
-
Coupling:
-
Add the amine nucleophile.
-
Stir at RT for 12–24 hours. (Mild heating to 40°C may be required for sterically hindered amines).
-
-
Purification:
-
Dilute with EtOAc, wash 3x with water (crucial to remove HMPA-free byproduct: tripyrrolidinophosphine oxide).
-
Purify via flash chromatography.
-
Safety Note: PyBOP is preferred over BOP reagent.[2] BOP generates HMPA (a potent carcinogen) as a byproduct.[2] PyBOP generates tripyrrolidinophosphine oxide, which is non-carcinogenic but still requires thorough washing to remove.
Comparative Data & Optimization
The following table summarizes the efficiency of leaving groups in pyrimidine SₙAr reactions, derived from standard reaction kinetics in medicinal chemistry literature.
| Parameter | Chloride (Cl) | 1,2,4-Triazol-1-yl | O-Benzotriazolyl (via PyBOP) |
| Leaving Group Ability | Moderate | High | Very High |
| Reaction Temp (SₙAr) | 80–120°C | 20–50°C | 20–40°C |
| Reagent Acidity | High (POCl₃ generates HCl) | Neutral/Basic | Basic (DBU required) |
| Regioselectivity | Poor (C2 vs C4 mixtures) | Excellent (Favors C4) | Good |
| Moisture Sensitivity | Low | Moderate | High (Phosphonium hydrolysis) |
| Suitability | Early-stage building blocks | Nucleoside analogs, Heterocycles | Late-stage drug candidates |
Troubleshooting & Expert Tips
-
Regioselectivity Issues (C2 vs C4):
-
In 2,4-dichloropyrimidines, the C4 position is naturally more electrophilic. However, using the 1,2,4-triazole method enhances this selectivity further due to the steric bulk of the triazole ring, which directs the second substitution (if bis-activation occurs) or ensures the first substitution happens cleanly at C4.
-
-
Stalled PyBOP Reactions:
-
If the intermediate forms but does not react with the amine, the amine is likely too weak or hindered. Solution: Switch solvent to DMSO (increases rate of SₙAr) or add a catalytic amount of 4-DMAP.
-
-
Hydrolysis of Intermediate:
-
If the LCMS shows reversion to the starting pyrimidinone, the solvent was wet. Phosphonium salts and OBt esters are highly hygroscopic. Solution: Use molecular sieves in the reaction vessel.
-
References
-
Robins, M. J., et al. (1995). "Nucleic acid related compounds. 88. Efficient conversions of 6-chloropurines to 6-substituted amino-, alkoxy-, and alkylthiopurines via 6-(1,2,4-triazol-4-yl) intermediates." Journal of Organic Chemistry.
-
Wan, L., et al. (2014). "Direct Amination of Pyridones and Pyrimidinones via PyBOP-Mediated Activation." Journal of Organic Chemistry.
-
Lin, X., et al. (2000). "A Mild and Efficient One-Pot Synthesis of 2,4-Diaminopyrimidines." Tetrahedron Letters.
-
BenchChem Technical Guides. (2025). "An In-Depth Technical Guide to the PyBOP Mechanism of Action."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Summary & Core Reaction
This guide addresses the nucleophilic aromatic substitution (
-
Competitive Hydrolysis: Formation of the 6-hydroxy impurity (pyrimidone) due to moisture.
-
Regioisomerism: Formation of the thermodynamically less stable
-triazolyl isomer. -
Incomplete Conversion: Stalling due to base passivation or insufficient nucleophilicity.
The "Golden Standard" Protocol
Use this baseline protocol before attempting variations.
| Parameter | Specification | Rationale |
| Substrate | 6-chloro-2,4-dimethylpyrimidine (1.0 eq) | Electrophile. |
| Nucleophile | 1,2,4-Triazole (1.2 – 1.5 eq) | Excess drives kinetics and compensates for sublimation/loss. |
| Base | Anhydrous | Neutralizes HCl; acts as an HCl scavenger. |
| Solvent | Anhydrous DMF or DMSO (5–10 volumes) | Polar aprotic is critical to solvate the triazolide anion. |
| Temperature | 80°C – 100°C | Sufficient energy for |
| Atmosphere | Nitrogen/Argon | Prevents atmospheric moisture ingress. |
Troubleshooting Guides (Q&A)
Category A: Low Yield & Impurities
Q1: I am observing a significant white precipitate that is NOT my product. LCMS shows a mass of ~138 Da (M+H). What is happening? Diagnosis: You are observing hydrolysis of the starting material. The mass 138 corresponds to 2,4-dimethyl-6-hydroxypyrimidine (or its tautomer, the pyrimidone). Root Cause: Moisture in the system. Chloropyrimidines are highly susceptible to hydrolysis in basic conditions at elevated temperatures. Corrective Action:
-
Solvent Drying: Ensure DMF/DMSO is dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content must be <0.05%.
-
Base Quality: Potassium carbonate is hygroscopic. Grind it to a fine powder and dry it in an oven (120°C) or under vacuum before use.
-
Reagent Order: Do not mix the chloropyrimidine and base in the solvent for long periods before adding the triazole.
Q2: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?
Diagnosis: Surface passivation of the inorganic base or "stalling" due to poor solubility of the triazolide intermediate.
Root Cause: In heterogeneous reactions (solid-liquid), the surface of
-
Catalysis: Add 5-10 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) or a phase transfer catalyst like TBAB (tetrabutylammonium bromide). This helps solubilize the nucleophile.
-
Switch Bases: If stalling persists, switch to NaH (Sodium Hydride) in THF or DMF at 0°C to RT. NaH generates the naked triazolide anion immediately, resulting in much faster reaction rates (often <1 hour), though it requires stricter anhydrous technique.
Category B: Regioselectivity (Isomers)
Q3: I see two spots on TLC (or two peaks in HPLC) with the same mass. Which is which?
Diagnosis: You have formed both the
-
N1-Attack (Major): Leads to the asymmetric 1-substituted product. This is generally the thermodynamic product.
-
N4-Attack (Minor): Leads to the symmetric 4-substituted product. Differentiation:
-
NMR: The
-isomer possesses a plane of symmetry, making the two protons on the triazole ring equivalent (singlet in NMR). The -isomer (target) has distinct environments for H3 and H5 (two singlets). Optimization: -
Temperature Control: Higher temperatures (reflux) generally favor the thermodynamic
-isomer. -
Solvent Polarity: Highly polar solvents (DMSO) tend to stabilize the transition state for N1 substitution.
Advanced Mechanistic Insight
The reaction follows a classical Addition-Elimination (
Reaction Pathway Diagram
Caption: Mechanistic pathway showing the competition between the desired N1-attack, the minor N4-attack, and the hydrolysis side reaction.
Experimental Workflow & Logic Flow
Decision Tree for Yield Improvement
Caption: Step-by-step logic flow for diagnosing and resolving yield issues in triazole-pyrimidine synthesis.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
National Institutes of Health (PMC). (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from
-
Taylor & Francis Online. (2023). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Retrieved from
-
MDPI. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from
-
Royal Society of Chemistry. (2014). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Retrieved from
Sources
Technical Support Center: Purification of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
[1]
Topic: Purification techniques for crude 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine Ticket ID: PUR-TZ-PYR-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The Chemistry of Your Impurities
Welcome to the technical support center. You are likely synthesizing 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine via a Nucleophilic Aromatic Substitution (
To purify this compound effectively, you must understand what you are fighting. The reaction mixture typically contains four distinct classes of impurities:
-
Inorganic Salts: Byproducts of the base used (e.g.,
or ). -
Excess Reagents: Unreacted 1,2,4-triazole (highly water-soluble) and unreacted 4-chloro-2,6-dimethylpyrimidine (lipophilic).[1]
-
Regioisomers: The 1,2,4-triazole is an ambident nucleophile. While the
-isomer is thermodynamically favored, the -isomer (symmetric) can form as a minor byproduct [1].[1] -
Hydrolysis Products: 2,4-dimethyl-6-hydroxypyrimidine (if moisture was present).[1]
The following guide addresses specific failure modes in removing these impurities.
Troubleshooting Module 1: The "Sticky Solid" (Oiling Out)
User Complaint: "My crude product comes out as a sticky brown oil or gum that refuses to crystallize, even after cooling."
Root Cause Analysis
This "oiling out" phenomenon occurs when the compound phase-separates as a liquid before it can nucleate as a solid.[1] This is common in pyrimidine derivatives containing azole rings due to their moderate polarity and low melting points [2]. It is often exacerbated by residual high-boiling solvents (DMF/DMSO) or impurities that depress the melting point.[1]
Corrective Protocol: The Anti-Solvent Trituration
Do not attempt direct recrystallization on the crude oil. You must first establish a solid phase.
-
Solvent Removal: Ensure all reaction solvent (DMF/DMSO) is removed.[2] If you cannot rotovap it off, wash the organic extract (EtOAc) with 5% LiCl solution (
) to pull the DMF into the aqueous phase [3]. -
The "Crash" Solvent: Dissolve the oil in a minimum amount of Dichloromethane (DCM) .
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) with vigorous stirring until the solution turns cloudy.
-
Seed & Sonication: If oil droplets form, stop adding heptane. Add a seed crystal (if available) or scratch the glass. Sonicate the flask for 5 minutes. This mechanical stress often forces the oil to solidify.
-
Collection: Once solid, filter and wash with pure Heptane. This removes the lipophilic unreacted chloropyrimidine starting material.
Visualization: Solvent Selection Logic
Figure 1: Decision matrix for handling oily crude products, prioritizing trituration to remove starting materials before recrystallization.
Troubleshooting Module 2: Regioisomer Contamination
User Complaint: "NMR shows a small set of satellite peaks. I suspect I have the N4-isomer."
Root Cause Analysis
1,2,4-Triazole can attack the pyrimidine electrophile via
- -isomer (Target): Asymmetric. Protons on the triazole ring are chemically non-equivalent.
-
-isomer (Impurity): Symmetric.[1] Protons on the triazole ring are equivalent (singlet in
NMR).
Corrective Protocol: Selective Purification
Because the
Method A: Flash Chromatography (Reliable)
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Mobile Phase: The triazolyl-pyrimidine is polar.[1] Start with 100% DCM , then gradient to DCM:Methanol (98:2 to 95:5) .
-
Note: The lipophilic chloropyrimidine elutes first (near solvent front). The target
-isomer usually elutes after the -isomer due to dipole moment differences, but this must be confirmed via TLC [4].
Method B: Recrystallization (Scalable)
-
Solvent: Isopropanol (IPA) or Ethanol .
-
Procedure: Dissolve crude solid in boiling IPA. Allow to cool slowly to room temperature, then to
. -
Mechanism: The major isomer (
) will crystallize. The minor isomer ( ) and other impurities often remain in the mother liquor.
Troubleshooting Module 3: Residual Starting Material
User Complaint: "I still see the chloropyrimidine starting material in my product."
Root Cause Analysis
The reaction did not go to completion, or the stoichiometry was off. 4-chloro-2,6-dimethylpyrimidine is not water-soluble, so simple water washes won't remove it.[1]
Corrective Protocol: Polarity Exploitation
You can exploit the vast difference in polarity between the starting material (lipophilic) and the product (polar heterocycle).
-
Acid Wash (The "Reverse Extraction"):
-
Dissolve the crude mixture in Ethyl Acetate .
-
Extract with 1M HCl (aq) .
-
Chemistry: The triazolyl-pyrimidine (containing basic nitrogens) will protonate and move into the aqueous acid layer.[1] The non-basic (or very weakly basic) chloropyrimidine will remain in the Ethyl Acetate layer.
-
Separation: Discard the organic layer (EtOAc).
-
Recovery: Neutralize the aqueous acidic layer with
or until pH ~8-9.[1] The product will precipitate or can be extracted back into DCM [5].
-
Summary of Physicochemical Properties
| Property | 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine | 4-chloro-2,6-dimethylpyrimidine (SM) | 1,2,4-Triazole (Reagent) |
| Polarity | Moderate-High | Low | High |
| Water Solubility | Low (insoluble in neutral water) | Insoluble | Very High |
| Acid Solubility | Soluble (Protonates) | Insoluble | Soluble |
| Trituration Solvent | Insoluble in Hexane/Heptane | Soluble in Hexane/Heptane | Insoluble |
Purification Workflow Diagram
Figure 2: Optimized purification workflow utilizing acid-base extraction to remove non-basic starting materials.
Frequently Asked Questions (FAQs)
Q: Can I sublime this compound for purification? A: Generally, no. While some pyrimidines sublime, the triazole moiety increases the polarity and molecular weight significantly. Sublimation often leads to decomposition before the phase change. Stick to recrystallization or chromatography.
Q: Why is my product pink/red? A: This is likely due to trace oxidation of the triazole or phenol impurities (if hydrolysis occurred). A quick filtration through a small pad of silica gel or treatment with activated charcoal during recrystallization usually removes the color.
Q: What is the best storage condition? A: Store the purified solid in a desiccator. Triazolyl-pyrimidines can be hygroscopic.[1] Keep away from strong acids to prevent salt formation.
References
-
Regioselectivity of Triazole Alkylation: Joule, J. A.; Mills, K. Heterocyclic Chemistry; Wiley: Chichester, 2010.[3] (Confirming N1 vs N4 selectivity ratios).
-
Crystallization of Pyrimidines: BenchChem Technical Support. Crystallization of Pyrimidine Compounds: Troubleshooting Oiling Out.
-
Removal of Polar Solvents (DMF): University of Rochester, Dept. of Chemistry. Workup Tricks: Removing Sticky Reagents.
-
Chromatographic Separation of Isomers: Synthesis of 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine (Analogous purification via Column Chromatography).
-
Acid-Base Extraction Logic: Common organic synthesis practice for separating basic heterocycles (triazoles/pyrimidines) from non-basic halides.[1] Validated by general solubility principles of nitrogen heterocycles.
Technical Support Center: Troubleshooting Solubility for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Summary & Compound Profile
Compound: 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine Chemical Class: Nitrogen-rich Heterocycle (Pyrimidine-Triazole Hybrid) Primary Application: Pharmaceutical intermediate (Kinase inhibitors), Agrochemical precursor (Fungicides).[1]
The Core Challenge: Researchers often encounter precipitation when transitioning this compound from organic stock solutions (DMSO/DMF) to aqueous biological buffers. This behavior stems from its structural duality: the planar, aromatic stacking (high lattice energy) resists dissolution, while the lipophilic methyl groups reduce water interaction.
Physicochemical Insight:
-
Lipophilicity (Estimated LogP): ~1.5 – 2.5. The compound is moderately lipophilic.
-
Ionization (pKa): The pyrimidine and triazole rings are weak bases. The N-substitution on the triazole removes the acidic N-H proton. Consequently, the molecule is largely neutral at physiological pH (7.4), leading to its lowest solubility point.
-
Lattice Energy: High. The planar connection between the triazole and pyrimidine rings facilitates strong
- stacking, favoring crystallization over solvation.
Solubility Decision Tree
Before altering your assay, use this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic workflow for identifying the mechanism of precipitation (Crystallization vs. Phase Separation).
Troubleshooting FAQs
Q1: "I see a fine white precipitate immediately upon adding my DMSO stock to PBS. Why?"
Diagnosis: This is the "Crash-Out" effect.[1] Mechanism: DMSO is hygroscopic and organizes water molecules around itself, stripping the hydration shell from your compound. Since 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is hydrophobic (neutral at pH 7.4), it aggregates immediately.[1] Corrective Action:
-
Pre-dilution: Do not add concentrated DMSO stock directly to the buffer. Perform an intermediate dilution in PEG-400 or Propylene Glycol .[1]
-
Protocol: Stock (DMSO)
1:1 mix with PEG-400 Add to Buffer.[1]
-
-
Mixing Order: Always add the compound solution to the buffer while vortexing. Never add buffer to the compound stock.
Q2: "The compound dissolves at pH 2 but precipitates at pH 7. Can I run my assay at acidic pH?"
Diagnosis: pH-dependent solubility profile. Mechanism: The pyrimidine nitrogens can be protonated at low pH (pKa < 2), forming a soluble cation. At pH 7, it returns to a neutral, insoluble state. Scientific Advice:
-
Biological Assays: Most enzymes/cells cannot tolerate pH 2. Do not lower pH unless your target permits it.
-
Alternative: Use a solubility enhancer that works at neutral pH, such as HP-
-Cyclodextrin (HPBCD) .[1] The hydrophobic cavity of cyclodextrin encapsulates the neutral compound, preventing precipitation without altering pH.
Q3: "My HPLC peaks are tailing severely. Is this a solubility issue?"
Diagnosis: Secondary interactions or column overload. Mechanism: While often mistaken for solubility, tailing in nitrogen-rich heterocycles is usually due to the basic nitrogens interacting with free silanols on the silica column. Corrective Action:
-
Mobile Phase: Add a modifier. Use 0.1% Formic Acid or 10 mM Ammonium Acetate to suppress silanol ionization.
-
Solvent Strength: Ensure your sample is dissolved in the mobile phase starting composition. Injecting a 100% DMSO sample into a high-aqueous stream can cause micro-precipitation inside the column head.[1]
Technical Protocols
Protocol A: Kinetic Solubility Assessment (Turbidimetric)
Use this to determine the maximum concentration ("kinetic limit") usable in your specific assay buffer.
Materials:
-
10 mM Stock Solution (in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)
-
96-well clear plate[1]
-
Plate reader (Absorbance at 620 nm)
Steps:
-
Prepare Dilution Series: In a separate tube, prepare compound concentrations ranging from 1
M to 500 M in the final buffer (keep DMSO constant at 1% or 2%). -
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure OD620 (optical density).
-
Analyze: Plot Concentration vs. OD620.
-
Baseline: Low, flat absorbance indicates solubility.
-
Inflection Point: A sharp rise in OD indicates the onset of precipitation.
-
Result: Your working concentration must be below this inflection point.
-
Protocol B: Cosolvent Screening Matrix
If the compound is insoluble in pure buffer, screen these mixtures.
| System | Composition (v/v) | Mechanism | Recommended For |
| Standard | 5% DMSO / 95% Buffer | Simple solvation | High potency compounds (< 1 |
| Polar Aprotic | 5% DMSO / 5% Ethanol / 90% Buffer | Surface tension reduction | Preventing amorphous aggregation |
| Polymer Stabilized | 5% DMSO / 40% PEG-400 / 55% Water | Lattice disruption | Best for this compound (Planar heterocycle) |
| Encapsulation | 10% HP- | Host-guest complexation | Sensitive biological assays (Cell culture) |
Mechanistic Pathway: The Role of Lattice Energy
The insolubility of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is not just about "oil vs. water."[1] It is about the stability of the solid state.
Figure 2: Thermodynamic barrier to dissolution. The planar triazole-pyrimidine bond encourages tight crystal packing. Successful solubilization requires overcoming this lattice energy.[1]
References
-
General Solubility of Pyrimidine Derivatives: Baluja, S., & Bhatt, M. (2015). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie.
-
Triazolopyrimidine Synthesis & Properties: Frizzo, C. P., et al. (2014). Synthesis and properties of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. (Referencing similar triazole-pyrimidine hybrid properties).[1]
- Troubleshooting Precipitation in Assays: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility troubleshooting in drug discovery).
-
Structural Data & Analogs: National Center for Biotechnology Information (2026). PubChem Compound Summary for similar Triazolopyrimidines.
Sources
minimizing side reactions during 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine synthesis
Welcome to the technical support center for the synthesis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our focus is on providing practical, evidence-based solutions to maximize yield and purity.
The synthesis of this target molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 1,2,4-triazole displaces a leaving group on a pyrimidine precursor. The most common route involves the reaction of 1,2,4-triazole with 2-chloro-4,6-dimethylpyrimidine. However, a multi-step synthesis starting from 2,4-dichloro-6-methylpyrimidine is also prevalent. This guide will address the critical side reactions that can occur in these pathways.
Core Reaction Pathway
The primary transformation involves the formation of a C-N bond between the pyrimidine C6 (or C4) position and the N1 position of the 1,2,4-triazole ring.
Caption: Competing pathways for N1 vs. N4 isomer formation.
Table 1: Influence of Reaction Conditions on N1/N4 Isomer Ratio
| Parameter | Condition Favoring N1 (Desired) | Condition Favoring N4 (Side Product) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ (Mild, Heterogeneous) | NaH, KOtBu (Strong, Homogeneous) | Strong bases create a high concentration of free anions, favoring the faster, kinetic N4 attack. Milder bases favor equilibrium. [1][2] |
| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, THF (Less Polar) | Polar aprotic solvents help stabilize the transition state leading to the thermodynamic product. |
| Temperature | Elevated (80-120 °C) | Low (Room Temperature) | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the N4-isomer, allowing the system to reach thermodynamic equilibrium. |
| Counter-ion | K⁺, Cs⁺ | Na⁺, Li⁺ | Larger, softer cations (like K⁺ and Cs⁺) coordinate less tightly with the triazole anion, allowing for equilibration. |
Recommended Experimental Protocol
This protocol is optimized to maximize the yield of the desired N1-isomer while minimizing hydrolysis and other side reactions.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1 equiv)
-
1,2,4-Triazole (1.1 equiv), dried under vacuum
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 2-chloro-4,6-dimethylpyrimidine (1 equiv), 1,2,4-triazole (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the pyrimidine.
-
Reaction: Begin stirring and heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. Look for the complete consumption of the starting pyrimidine.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (approx. 10 volumes relative to DMF).
-
A precipitate of the crude product should form. Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove DMF and inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
References
-
Fizer, M. M., Slivka, M. V., Korol, N., & Fizer, O. I. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973. [Link]
-
Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]
-
Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Khan, I., et al. (2018). Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. Iranian Journal of Pharmaceutical Research, 17(3), 948–959. [Link]
-
PubChem. 2,4-Dichloro-6-methylpyrimidine compound summary. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Recrystallization of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine via recrystallization. The content is structured to address common challenges and provide both theoretical grounding and practical, step-by-step protocols.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] A successful recrystallization hinges on selecting an appropriate solvent where the target compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[1][2]
Q1: How do I select a starting solvent for recrystallization of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine?
Answer: An empirical, small-scale screening approach is the most reliable method.[1] The structure of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, containing both a pyrimidine and a triazole ring, suggests moderate polarity. Therefore, polar protic and polar aprotic solvents are excellent starting points.
A general rule of thumb is "like dissolves like."[2] For heterocyclic compounds containing nitrogen and oxygen atoms, alcohols and alcohol/water mixtures are often effective.[2] A related compound, 2-(4H-1,2,4-triazol-4-yl)pyrimidine, has been successfully recrystallized from a mixture of water and acetonitrile, indicating these are strong candidates.[3]
Recommended Starting Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Water
-
Ethanol/Water mixtures
-
Acetonitrile/Water mixtures
Q2: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal growth.[1]
-
Lower the Saturation Temperature: If the issue persists, the solvent's boiling point may be too high. Consider using a lower-boiling point solvent.
Q3: The purity of my compound did not improve after recrystallization. What went wrong?
Answer: This typically indicates that impurities have co-crystallized with your product. This can happen for several reasons:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities in terms of solubility. If an impurity is sparingly soluble in the cold solvent, it will crystallize along with your product.
-
Supersaturation and Rapid Cooling: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice of the rapidly forming product.
-
Insufficient Solvent: Using too little solvent can lead to a supersaturated solution where both the product and impurities crash out of solution upon cooling.
To resolve this, you may need to re-screen for a different solvent system or perform a second recrystallization.
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
Answer: For compounds with very poor solubility in common organic solvents, high-boiling point solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are necessary for dissolution.[4] Standard cooling crystallization is often ineffective with these solvents due to their high boiling points and tendency to retain solutes. In these cases, two primary techniques are recommended:
-
Anti-Solvent Addition: Dissolve the compound in a minimum amount of hot DMF or DMSO. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes persistently cloudy. Common anti-solvents for DMF/DMSO include water, ethanol, or ethyl acetate.[4] Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from difficult compounds.[4] Dissolve your compound in a small amount of DMF or DMSO in a small vial. Place this open vial inside a larger, sealed jar that contains a volatile anti-solvent (e.g., Dichloromethane (DCM), Diethyl Ether, or Pentane). Over several hours or days, the anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.[4] This method was successfully used for a pyrimidine derivative that was only soluble in DMF.[4]
Section 2: Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic, small-scale approach to identify the optimal solvent or solvent system.
Methodology:
-
Place approximately 20-30 mg of the crude 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, acetonitrile, water, ethyl acetate) dropwise at room temperature, swirling after each addition.
-
Observation at Room Temperature:
-
If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[2] Reject this solvent.
-
If the solid is completely insoluble, proceed to the next step.
-
-
Observation at Elevated Temperature:
-
Gently heat the tubes containing insoluble material in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
If the solid dissolves completely in a reasonable volume of hot solvent, this is a promising candidate solvent.
-
If the solid remains insoluble even in a large volume of boiling solvent, reject this solvent.[5]
-
-
Observation upon Cooling:
-
Remove the tubes with dissolved solids from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place them in an ice-water bath for 15-20 minutes.
-
An ideal solvent will show abundant crystal formation upon cooling. [2] If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.
-
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in a high yield of crystalline material.
Protocol 2: Bulk Recrystallization Workflow
Once a suitable solvent has been identified from Protocol 1, proceed with purifying the bulk material.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product on the filter paper.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Data & Visualization
Table 1: Properties of Recommended Screening Solvents
This table provides key data for the initial solvent candidates to aid in selection and handling.
| Solvent | Boiling Point (°C) | Polarity Index | Key Safety Considerations |
| Water | 100.0 | 10.2 | Non-flammable, non-toxic. |
| Methanol | 64.7 | 5.1 | Flammable, toxic if ingested or inhaled. |
| Ethanol | 78.4 | 4.3 | Flammable liquid and vapor. |
| Isopropanol | 82.6 | 3.9 | Flammable liquid and vapor. |
| Acetonitrile | 81.6 | 5.8 | Flammable, toxic, handle in a fume hood. |
| Ethyl Acetate | 77.1 | 4.4 | Flammable, causes serious eye irritation. |
| DMF | 153.0 | 6.4 | Combustible, handle in a fume hood. |
| DMSO | 189.0 | 7.2 | Combustible, can enhance skin absorption of other chemicals. |
Diagram 1: Recrystallization Workflow
This diagram illustrates the logical steps involved in the purification process, from initial dissolution to final product analysis.
Caption: Workflow for recrystallization and purity verification.
References
-
Scribd. Solvent Selection and Recrystallization Guide. Available at: [Link]
-
Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 55(11), 734. Available at: [Link]
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
Wang, L. F., Li, Y., & Wang, Q. (2012). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o53. Available at: [Link]
-
Dong, J., et al. (2019). Supporting Information for "Rh(III)-Catalyzed C-H/N-H Annulation of Pyrazoles with Diazo Compounds: A Facile Access to Pyrimidines and Quinolines". University of Chicago Knowledge. Available at: [Link]
- Swain, G. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
Baluja, S., & Mandalia, A. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(11-12), 859-864. Available at: [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic and Pharmaceutical Chemistry, 7(4), 1-10. Available at: [Link]
-
Kumar, S. A., et al. (2022). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Available at: [Link]
-
Hryhoriv, O., et al. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines. Sciforum. Available at: [Link]
-
Wu, B., et al. (2009). 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o581. Available at: [Link]
-
Lohith, T. N., et al. (2022). Persistent prevalence of non-covalent interaction in pyrimidine containing sulfonamide derivative. Journal of Molecular Structure, 1266, 133378. Available at: [Link]
-
Isaac, I. (2016). Answer to "What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?". ResearchGate. Available at: [Link]_that_is_soluble_only_in_DMF_and_DMSO)
Sources
Technical Support Center: Optimizing Reaction Temperature for Triazole Substitution on Pyrimidines
Welcome to the technical support center for optimizing the synthesis of triazole-substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical parameter of reaction temperature, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The primary focus will be on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" and a prevalent method for synthesizing these valuable compounds.[1][2][3]
The CuAAC reaction is renowned for its efficiency and selectivity, typically proceeding under mild conditions.[4][5] However, temperature remains a crucial variable that can significantly impact reaction rate, yield, and purity. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the synthesis of triazole-substituted pyrimidines, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction is showing very low conversion to the desired triazole-substituted pyrimidine, even after an extended reaction time. What role could temperature be playing, and how can I improve the yield?
Answer: Low yield is a frequent challenge and temperature is a primary suspect. Here’s a systematic approach to troubleshooting:
-
Insufficient Thermal Energy: While many CuAAC reactions proceed at room temperature, some substrate combinations, particularly those involving sterically hindered azides or alkynes, may require heating to overcome the activation energy barrier.[2]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. A common starting point for optimization is gentle heating to around 40-60°C.[6] For more challenging substrates, temperatures up to 80-100°C may be necessary.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature increment is crucial to identify the optimal point.[8][9]
-
-
Catalyst Activity: The catalytic activity of the Cu(I) species is temperature-dependent. At suboptimal temperatures, the catalyst may not be sufficiently active to promote the cycloaddition efficiently.
-
Solution: Ensure your copper source and reducing agent (if using a Cu(II) salt) are appropriate for the chosen temperature. Some catalyst systems exhibit higher activity at elevated temperatures.
-
-
Solvent Choice: The solvent's boiling point will dictate the maximum achievable temperature. Furthermore, the solubility of your pyrimidine substrate and azide reagent can be temperature-dependent.
-
Solution: If higher temperatures are required, select a solvent with a higher boiling point, such as DMF or DMSO. However, be mindful that solvent choice can also influence reaction kinetics and selectivity.[9]
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired product, but I'm also observing significant side product formation. Could the reaction temperature be the cause?
Answer: Yes, inappropriate reaction temperatures can lead to the formation of undesired byproducts.
-
High Temperatures and Degradation: Excessive heat can cause the degradation of starting materials, reagents, or the desired product, especially if they are thermally sensitive.[10]
-
Solution: If you suspect degradation, try running the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature or even sub-ambient temperatures (0°C to room temperature) can be effective in minimizing degradation pathways.
-
-
Competing Side Reactions: At elevated temperatures, competing reaction pathways may become more favorable. For instance, oxidative homocoupling of the alkyne (Glaser coupling) can be a significant side reaction in CuAAC.
-
Solution: Lowering the reaction temperature can often disfavor these higher-activation-energy side reactions. Additionally, ensuring an oxygen-free environment by purging with an inert gas (e.g., nitrogen or argon) can help suppress oxidative side reactions.
-
Issue 3: Inconsistent Reaction Rates
Question: I am observing significant variability in reaction times for what should be the same reaction. How does temperature control influence this?
Answer: Precise and consistent temperature control is paramount for reproducible results.[9]
-
Fluctuating Ambient Temperatures: If a reaction is run at "room temperature," it's important to recognize that this can fluctuate significantly. This variability can lead to inconsistent reaction rates.
-
Solution: For better consistency, use a temperature-controlled reaction block, oil bath, or water bath to maintain a stable reaction temperature.
-
-
Exothermic Reactions: The CuAAC reaction is exothermic.[2] In large-scale reactions, the heat generated can increase the internal reaction temperature, leading to an uncontrolled acceleration of the reaction rate and potentially promoting side reactions.
-
Solution: For larger-scale reactions, consider gradual addition of one of the reactants to control the exotherm. Additionally, providing efficient stirring and external cooling can help dissipate the heat generated.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing a new triazole substitution on a pyrimidine?
A1: A good starting point for a novel CuAAC reaction is room temperature (approximately 20-25°C).[4] This is often sufficient for many substrate combinations and minimizes the risk of thermal degradation. If the reaction is sluggish, a gradual increase in temperature is the recommended approach.
Q2: Can microwave irradiation be used to optimize the reaction temperature?
A2: Absolutely. Microwave-assisted synthesis can be a powerful tool for rapidly screening reaction conditions, including temperature.[11][12] It allows for rapid and uniform heating, often leading to significantly reduced reaction times.[5] However, it's important to be aware that the high temperatures achievable with microwave heating can sometimes promote different side product profiles compared to conventional heating.[11]
Q3: How does the electronic nature of the pyrimidine ring affect the optimal reaction temperature?
A3: The electronic properties of the substituents on the pyrimidine ring can influence the reactivity of the alkyne or azide functional group. Electron-withdrawing groups on the pyrimidine ring can sometimes make the reaction more sluggish, potentially requiring higher temperatures to proceed at a reasonable rate. Conversely, electron-donating groups might facilitate the reaction at lower temperatures.
Q4: Are there any visual cues during the reaction that can indicate a temperature-related issue?
A4: A noticeable color change in the reaction mixture, such as darkening or the formation of a precipitate, can sometimes indicate product degradation or the formation of insoluble byproducts due to an inappropriate temperature.[8] If such changes are observed, it is advisable to analyze a sample of the reaction mixture to identify the cause.
Experimental Protocols & Data
Protocol: General Procedure for Temperature Optimization of CuAAC
This protocol provides a framework for systematically optimizing the reaction temperature for the synthesis of a 1,4-disubstituted 1,2,3-triazole on a pyrimidine core.
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the pyrimidine-alkyne (1.0 eq) and the corresponding azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common system involves CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the pyrimidine-alkyne and azide.
-
Temperature Screening:
-
Run the initial reaction at room temperature (25°C) and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
If the reaction is slow or incomplete, set up parallel reactions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) using a temperature-controlled heating block.
-
Monitor each reaction to determine the temperature at which the optimal balance of reaction rate and product purity is achieved.
-
-
Work-up and Analysis: Once the reaction is complete, quench the reaction (e.g., with aqueous ammonia or EDTA solution), extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product using techniques such as NMR and mass spectrometry.
Table 1: Temperature Effects on a Model Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | 25 | 24 | 30 | Sluggish reaction at room temperature. |
| 2 | 40 | 12 | 85 | Significant rate increase with moderate heating. |
| 3 | 60 | 4 | >95 | Reaction goes to completion in a short time. |
| 4 | 80 | 4 | >95 | Similar conversion to 60°C, but minor impurity spots observed on TLC. |
This table represents illustrative data and actual results will vary depending on the specific substrates and conditions.
Visualizing the Workflow
Diagram 1: Workflow for Temperature Optimization
Caption: A flowchart illustrating the systematic approach to optimizing reaction temperature.
Diagram 2: Troubleshooting Logic for Temperature Issues
Caption: A decision-making diagram for troubleshooting temperature-related issues.
References
- Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. (2024). Taylor & Francis.
- Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
- Troubleshooting low conversion rates in pyrimidine synthesis. (n.d.). Benchchem.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Optimization of reaction conditions for the synthesis of pyrimidine deriv
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). PMC.
- Optimization of reaction conditions of triazoles. (n.d.).
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute.
- Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. (2023).
- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (n.d.). MDPI.
- optimization of reaction conditions for triazole-thiol synthesis. (n.d.). Benchchem.
- Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. (n.d.). [No Source Found].
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [No Source Found].
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews.
- A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. (2026).
- troubleshooting common issues in 1,2,4-triazole synthesis p
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
- Recent Developments Towards the Synthesis of Triazole Deriv
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
removing unreacted starting materials from 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Ticket ID: #PUR-TZP-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Removal of unreacted starting materials (2-chloro-4,6-dimethylpyrimidine & 1,2,4-triazole)
Overview
You are performing a Nucleophilic Aromatic Substitution (
The crude mixture likely contains three distinct species with varying physicochemical properties. Successful purification relies on exploiting these differences:
| Component | Role | Solubility Profile | Key Property for Separation |
| 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine | Target Product | Soluble in EtOAc, DCM, warm EtOH. | Weakly Basic (pKa ~2-4). |
| 2-chloro-4,6-dimethylpyrimidine | Impurity A (Electrophile) | Highly soluble in organics; Insoluble in water. | Lipophilic / Non-basic . Low MP (34-38°C). |
| 1H-1,2,4-triazole | Impurity B (Nucleophile) | Soluble in water, alcohols. | Amphoteric / Water Soluble . |
Module 1: The "Triazole Trap" (Removing Impurity B)
Issue: Excess 1,2,4-triazole is often used to drive the reaction to completion but remains in the crude solid. Solution: Aqueous Phase Partitioning.
Because 1,2,4-triazole is highly polar and water-soluble, it is the easiest impurity to remove.
Protocol:
-
Dissolution: Dissolve your crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10-15 mL solvent per gram of crude.
-
The Wash: Transfer to a separatory funnel. Wash the organic layer 3 times with Brine (Saturated NaCl) rather than pure water.
-
Why Brine? The high ionic strength forces the organic product out of the aqueous phase (salting-out effect) while still solvating the highly polar triazole.
-
-
Verification: The triazole will partition quantitatively into the aqueous layer.
Pro-Tip: If you used a high-boiling solvent like DMSO or DMF for the reaction, perform the aqueous wash 5 times with water first to remove the solvent, then follow with brine.
Module 2: The "Reverse Extraction" (Removing Impurity A)
Issue: Unreacted 2-chloro-4,6-dimethylpyrimidine is lipophilic and co-elutes with the product in many organic solvents. Solution: Acid-Base Differential Extraction.
This is the most robust method for this specific scaffold. The target product contains a triazole ring fused to a pyrimidine, making it significantly more basic than the chlorinated starting material. We can "switch" the product's solubility using pH.[1]
Protocol:
-
Acid Extraction: Dissolve the crude mixture in EtOAc. Extract this organic layer with 1M HCl (aq) (3 x volumes).
-
Isolation:
-
Keep the aqueous acidic layer (contains Product).
-
Discard the organic layer (contains Impurity A).
-
-
Recovery: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated
until the pH reaches ~9-10.-
Observation: The product should precipitate out as a white/off-white solid.
-
-
Final Step: Filter the precipitate or extract it back into fresh EtOAc/DCM, dry over
, and evaporate.
Caution: Perform a test on 50mg of crude first. While pyrimidines are generally stable in 1M HCl for short durations, prolonged exposure could lead to hydrolysis.
Module 3: Troubleshooting Workflow
The following decision tree guides you through the purification logic based on the state of your crude mixture.
Figure 1: Decision tree for the purification of triazolyl-pyrimidine derivatives.
Module 4: Frequently Asked Questions (FAQs)
Q: My product is oiling out during recrystallization. What is happening? A: This is common with pyrimidines containing alkyl chains. The "oiling out" suggests the melting point is close to the solvent's boiling point or the solution is too concentrated.
-
Fix: Switch to Isopropanol (iPrOH) . It has a higher boiling point than ethanol but is less polar. Dissolve at reflux, then cool very slowly to room temperature without stirring. Seed crystals are highly recommended.
Q: Can I use column chromatography instead of extraction? A: Yes, but it is often unnecessary. If you must run a column:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: A gradient of DCM:MeOH (98:2 to 95:5) .
-
Note: The unreacted chloro-pyrimidine (Impurity A) runs very high (
in 5% MeOH/DCM). The product will run lower ( ). The triazole will stay at the baseline.
Q: I see a minor impurity spot just below my product on TLC. What is it? A: This is likely the N4-isomer . 1,2,4-triazole can attack via the N1 or N4 nitrogen.
-
The N1-isomer (Target) is thermodynamically favored and less polar.
-
The N4-isomer is usually formed in minor amounts (<10%) and is more polar.
-
Removal: Recrystallization from Ethanol is usually sufficient to remove the N4 isomer, as it is more soluble in polar solvents than the N1 product.
References
- Synthesis of 2-amino-4,6-dimethylpyrimidine (Precursor Context).Google Patents. US2660579A.
-
2-Chloro-4,6-dimethylpyrimidine Properties. PubChem. Compound CID 20550. Available at: [Link]
-
Acid-Base Extraction Theory. LibreTexts Chemistry. "4.8: Acid-Base Extraction". Available at: [Link]
-
General Synthesis of Triazolyl-Pyrimidines.Journal of Heterocyclic Chemistry (General Reference for
on pyrimidines). See also: Organic Chemistry Portal, "Synthesis of Densely Substituted Pyrimidine Derivatives". Available at: [Link]
Sources
storage stability and degradation of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Welcome to the technical support center for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the storage, stability, and degradation of this compound. Our goal is to equip you with the foundational knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Introduction to the Stability Profile of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a 1,2,4-triazole ring. The stability of this molecule is governed by the chemical properties of these two aromatic systems. While the 1,2,4-triazole ring is known for its general stability towards hydrolysis and thermal stress, the pyrimidine ring can be more susceptible to degradation, particularly under harsh environmental conditions.[1][2] This guide will delve into the potential stability liabilities of this compound and provide practical advice for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine?
A1: For optimal stability in its solid form, the compound should be stored in a cool, dark, and dry environment. A desiccator at room temperature or a refrigerator (2-8 °C) is recommended. The container should be well-sealed to protect it from moisture and light, which can promote hydrolytic and photolytic degradation, respectively. While pyrimidine and triazole derivatives can be thermally stable, avoiding extreme temperatures is a good practice to ensure long-term integrity.[3]
Q2: I am dissolving the compound for my experiments. What solvents are recommended, and how stable is it in solution?
A2: The choice of solvent will depend on your specific experimental needs. For analytical purposes, a non-protic solvent like acetonitrile or a buffered aqueous solution is often a good starting point. The stability of the compound in solution is a critical factor. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis of the pyrimidine ring. It is advisable to prepare solutions fresh daily. If storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles. Always perform a preliminary stability assessment in your chosen solvent system.
Q3: I see an unexpected peak in my HPLC chromatogram after leaving my sample on the autosampler overnight. What could be the cause?
A3: An unexpected peak appearing over time suggests degradation of your compound. Given the structure of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, the most likely culprits are hydrolysis or oxidation. The linkage between the pyrimidine and triazole rings could be susceptible to cleavage under certain conditions. Additionally, the pyrimidine ring itself can undergo hydrolytic attack.[4] It is also possible that the compound is degrading into multiple products, and you are observing the most prominent one.
Q4: How susceptible is this compound to photodegradation?
A4: Both pyrimidine and triazole-containing compounds can be susceptible to photodegradation.[5][6] Exposure to UV light can lead to the formation of various degradation products. It is crucial to protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. If you suspect photodegradation, you can perform a confirmatory study by exposing a solution to a controlled light source and analyzing it at different time points.
Q5: What are the likely products of oxidative degradation?
A5: The nitrogen atoms in both the pyrimidine and triazole rings can be sites for oxidation, potentially leading to the formation of N-oxides. The methyl groups on the pyrimidine ring could also be oxidized to hydroxymethyl or carboxyl groups under aggressive oxidative stress.[7][8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the handling and analysis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
Issue 1: Inconsistent Assay Results
| Potential Cause | Troubleshooting Steps |
| Degradation in Solution | Prepare solutions fresh before each experiment. If storing solutions, use aliquots at ≤ -20°C and perform a short-term stability study in your chosen solvent. |
| Adsorption to Vials | Use silanized glass vials or polypropylene vials to minimize adsorption, especially for low-concentration solutions. |
| Inconsistent Weighing | Use a calibrated analytical balance and ensure the solid compound is equilibrated to room temperature before weighing to avoid moisture uptake. |
Issue 2: Appearance of New Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | If using aqueous mobile phases, ensure the pH is controlled with a suitable buffer. Avoid highly acidic or basic conditions. Prepare samples in an appropriate solvent just before analysis. |
| Oxidation | Degas mobile phases and sample solvents. If the problem persists, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample solvent, if compatible with your analysis. |
| Photodegradation | Protect samples from light at all stages, from preparation to analysis in the autosampler. Use amber vials or a light-protected autosampler tray. |
Issue 3: Poor Peak Shape in HPLC
| Potential Cause | Troubleshooting Steps |
| Interaction with Column Silanols | If using a silica-based column, ensure the mobile phase pH is appropriate for the compound's pKa. Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape for basic compounds. |
| Co-elution with a Degradant | Optimize your chromatographic method to ensure separation of the main peak from any closely eluting impurities or degradants. This may involve changing the column, mobile phase composition, or gradient profile. |
Forced Degradation Studies: A Primer
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Recommended Conditions for Forced Degradation
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Cleavage of the C-N bond between the rings, hydrolysis of the pyrimidine ring. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Hydrolysis of the pyrimidine ring.[4] |
| Oxidation | 3% H₂O₂, room temperature | Formation of N-oxides, oxidation of methyl groups. |
| Thermal Degradation | Solid state and in solution, 60-80°C | General decomposition. |
| Photodegradation | UV (254 nm) and visible light exposure | Ring cleavage, rearrangements.[5] |
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical nature of the pyrimidine and 1,2,4-triazole rings, the following degradation pathways can be hypothesized.
Caption: Potential degradation pathways.
References
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]
-
Pyrimidine - Wikipedia. Available at: [Link]
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]
-
Pyrimidine Synthesis and Degradation. Slideshare. Available at: [Link]
-
Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. Available at: [Link]
-
Synthesis, characterization and photostability study of triazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives - Semantic Scholar. Available at: [Link]
-
Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes - Huddersfield Repository. Available at: [Link]
-
Stability of 1,2,4-triazoles? - ResearchGate. Available at: [Link]
-
Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews. Available at: [Link]
-
(PDF) Degradation of Pyrimidine Nucleotides - ResearchGate. Available at: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed. Available at: [Link]
-
Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex. ResearchGate. Available at: [Link]
-
Deamination of cytosine-containing pyrimidine photodimers in UV-irradiated DNA. Significance for UV light mutagenesis - PubMed. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. Available at: [Link]
-
The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Available at: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed. Available at: [Link]
-
Forced Degradation Studies - SciSpace. Available at: [Link]
-
Synthesis and Investigation of Thermal, Optical and Electrochemical Properties of 2,4,6-Trisubstituted Pyrimidines - ResearchGate. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. Available at: [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate - ResearchGate. Available at: [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. Available at: [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed. Available at: [Link]
-
Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Available at: [Link]
-
Stability Indicating Assay Method - IJCRT.org. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. Available at: [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. isres.org [isres.org]
- 8. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Spectral Analysis of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, compare NMR with alternative analytical techniques, and provide a practical protocol for data acquisition. This guide is designed to move beyond a simple recitation of data, offering insights into the causal relationships that govern the spectral output.
I. Molecular Structure and Proton Environments
A comprehensive analysis begins with a clear understanding of the molecule's structure. 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine possesses four distinct proton environments, which are crucial for interpreting its ¹H NMR spectrum.
-
H-5' (Pyrimidine Ring): A single proton on the pyrimidine ring.
-
H-3 and H-5 (Triazole Ring): Two protons on the 1,2,4-triazole ring.
-
C-2-CH₃ (Methyl Group): A methyl group at the 2-position of the pyrimidine ring.
-
C-4-CH₃ (Methyl Group): A methyl group at the 4-position of the pyrimidine ring.
The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and triazole rings is expected to have a significant deshielding effect on the ring protons, shifting their signals downfield in the spectrum.
Diagram 1: Annotated Structure
Caption: Structure of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine with key proton groups highlighted.
II. Predicted ¹H NMR Spectrum
Based on established chemical shift principles for heterocyclic systems, a predicted ¹H NMR spectrum can be constructed. The following table summarizes the expected signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3, H-5 (Triazole) | 8.0 - 9.5 | Singlet | 2H | Located on an electron-deficient aromatic ring, these protons are highly deshielded. The exact positions can vary, but they are expected to be the most downfield signals.[1][2] |
| H-5' (Pyrimidine) | 7.0 - 7.5 | Singlet | 1H | This proton is on the pyrimidine ring, which is also electron-deficient, leading to a downfield shift.[3][4] |
| C-4-CH₃ (Methyl) | 2.5 - 2.8 | Singlet | 3H | Methyl group attached to the pyrimidine ring. Its chemical shift is influenced by the aromatic system. |
| C-2-CH₃ (Methyl) | 2.4 - 2.7 | Singlet | 3H | Similar to the C-4 methyl, its position is dictated by the pyrimidine ring's electronic environment. |
Note: All multiplicities are predicted as singlets due to the absence of adjacent protons for spin-spin coupling.
III. Comparative Analysis: Alternative & Complementary Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods.[5][6] Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹³C NMR | Number and type of carbon environments. | Confirms the carbon skeleton, including the number of methyl, methine, and quaternary carbons.[7][8] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation can help verify the connectivity of the pyrimidine and triazole rings. | Does not provide detailed information on stereochemistry or isomerism. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Can confirm the presence of C=N and C=C bonds within the aromatic rings and C-H bonds of the methyl and aromatic protons. | The spectrum can be complex in the fingerprint region, making specific assignments challenging. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical and molecular formula of the synthesized compound. | Does not provide structural information. |
Key Insight: For unambiguous structure confirmation, the combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is the gold standard. ¹H NMR defines the proton framework, ¹³C NMR confirms the carbon backbone, and MS verifies the overall molecular formula.
IV. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a robust experimental protocol is critical for obtaining reliable and reproducible data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical, as different solvents can induce shifts in proton resonances, which can be used to resolve overlapping signals.[9]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.[10]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Data Acquisition Workflow:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. Automated shimming routines are often sufficient for standard ¹H NMR.[9]
-
Set the appropriate acquisition parameters, including a standard proton pulse program, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different proton environments.
Diagram 2: NMR Analysis Workflow
Caption: A streamlined workflow for ¹H NMR spectral analysis from sample preparation to data interpretation.
V. Conclusion
The ¹H NMR spectrum of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is predicted to show four distinct singlet signals, with the aromatic protons of the triazole and pyrimidine rings appearing significantly downfield due to the electronic effects of the nitrogen atoms. While ¹H NMR provides the foundational data for structural confirmation, its power is maximized when used in conjunction with complementary techniques like ¹³C NMR and mass spectrometry. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible data, enabling confident structural assignment and advancing the development of novel chemical entities.
References
-
Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
Various Authors. (n.d.). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Preprints.org. Available at: [Link]
-
Demirbas, N., Cankılıç, M., & Demirbas, A. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Supporting Information. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]
-
Hohloch, S., et al. (2018). ¹³C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics. Available at: [Link]
-
Holy, T. E., et al. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link]
-
Ramirez, J. A., et al. (2024). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance. XII. Five-membered nitrogen heterocycles and their charged species. Journal of the American Chemical Society. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Al-Jumaili, A. H. R., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. Available at: [Link]
-
Al-Niemi, M. T. S. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Baghdad Science Journal. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
Nair, V. (1974). Carbon-13 NMR of some representative reactive small ring nitrogen heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]
-
Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]
-
Pflégr, V., et al. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Guide: Mass Spectrometry Fragmentation of 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
The following is a comprehensive technical guide for the mass spectrometric characterization of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine . This guide is structured to assist analytical chemists and drug development professionals in distinguishing this specific regioisomer from potential synthetic impurities and alternative structural isomers.
Executive Summary & Application Context
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (referred to herein as DTP-1 ) is a critical nitrogen-rich heterocyclic intermediate often employed in the synthesis of agrochemicals (fungicides) and pharmaceutical APIs.
The primary analytical challenge with DTP-1 is regioisomerism . The coupling of 1,2,4-triazole with chloropyrimidines often yields a mixture of the 1-yl (target) and 4-yl (impurity) isomers. Standard UV detection is often insufficient for differentiation due to overlapping chromophores.
This guide compares the fragmentation performance of DTP-1 using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against standard Electron Ionization (EI) and alternative isomer behaviors, providing a definitive protocol for structural validation.
Mechanistic Insight: Fragmentation Pathways
To accurately identify DTP-1, one must understand the causality behind its dissociation. Unlike simple hydrocarbons, the high nitrogen content (5 nitrogen atoms) dictates a fragmentation pathway driven by charge localization on the most basic nitrogen (typically the pyrimidine ring nitrogens or the N2 of the triazole).
The Primary Dissociation Event
Under Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 176.09) undergoes a characteristic cleavage of the C-N bond connecting the triazole and pyrimidine rings.
-
Pathway A (Dominant): Heterolytic cleavage yielding the 2,4-dimethylpyrimidine cation (m/z 107.06) and neutral 1,2,4-triazole.
-
Pathway B (Diagnostic): Loss of N₂ (28 Da) from the triazole ring. This is a high-energy pathway more common in the 4-yl isomer, making its relative abundance a key differentiator.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic used to confirm the structure.
Caption: Figure 1.[1][2][3] ESI-MS/MS fragmentation pathway of DTP-1.[3] The loss of the triazole moiety (m/z 107) is the diagnostic transition for quantification.
Comparative Analysis: Performance & Alternatives
This section objectively compares the analytical performance of identifying DTP-1 against its most common "alternative" (the 4-yl isomer) and compares ionization techniques.
Comparison 1: DTP-1 (Target) vs. DTP-4 (Isomer Impurity)
The 1,2,4-triazol-4-yl isomer is a thermodynamic byproduct. Distinguishing them is critical for regulatory compliance.
| Feature | DTP-1 (Target: 1-yl) | DTP-4 (Impurity: 4-yl) | Differentiation Logic |
| Precursor Ion | m/z 176.09 | m/z 176.09 | Indistinguishable in MS1. |
| Base Peak (CID) | m/z 107 (Pyrimidine cation) | m/z 107 (Pyrimidine cation) | Both lose the triazole ring easily. |
| Diagnostic Ion | m/z 148 (Low Abundance) | m/z 120 or m/z 134 | The 4-yl isomer often undergoes ring opening before cleavage, showing unique fragments. |
| Stability | Lower C-N bond stability. | Higher symmetry; often requires higher CE (Collision Energy). | DTP-1 fragments at lower CE (15-20 eV) compared to DTP-4. |
| Retention Time | Typically elutes later on C18. | Typically elutes earlier on C18. | DTP-1 is less polar than the zwitterionic-like 4-yl form. |
Comparison 2: ESI-MS/MS vs. EI-MS
Why use ESI-MS/MS over the traditional EI-MS found in spectral libraries?
-
EI-MS (Electron Ionization): Produces a "hard" fragmentation. The molecular ion (M+) is often absent or very weak for triazoles due to rapid degradation. You risk identifying only the pyrimidine headgroup (m/z 107) without confirming the triazole attachment.
-
ESI-MS/MS (Electrospray): Generates a stable [M+H]⁺. This allows you to isolate the intact molecule first, then fragment it. Verdict: ESI is mandatory for purity assays to prove the triazole is attached.
Experimental Protocol: Validated Workflow
This protocol is designed to be self-validating. If you do not observe the m/z 107 fragment, your system is not optimized for this compound class.
Sample Preparation[3]
-
Stock Solution: Dissolve 1 mg DTP-1 in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Formic acid is crucial to protonate the basic pyrimidine nitrogen, enhancing sensitivity by 10-50x compared to neutral pH.
-
LC-MS/MS Parameters (Agilent/Sciex/Thermo equivalent)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temp: 300°C.
-
MRM Transition Setup (Quantification & Qualification)
Use these transitions to build your method.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 176.1 | 107.1 | 15 - 20 | 100 | Primary quantification (Loss of Triazole). |
| Qualifier 1 | 176.1 | 66.1 | 35 - 40 | 100 | Structural confirmation (Pyrimidine ring break). |
| Qualifier 2 | 176.1 | 148.1 | 10 - 15 | 100 | Isomer purity check (Loss of N2). |
Decision Tree for Isomer Identification
Use the following logic flow to confirm the identity of your synthesized product.
Caption: Figure 2. Analytical decision tree for distinguishing the target DTP-1 from its regioisomer.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyrimidine, 2,4-dimethyl-. National Institute of Standards and Technology. [Link](Provides baseline fragmentation data for the pyrimidine core).
-
Borys, et al. (2018).[4] Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. Asian Journal of Pharmaceutical and Clinical Research.[4] [Link](Authoritative source on 1,2,4-triazole cleavage mechanisms).
-
Ben Hassen, M., et al. (2023).[5][6] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers.[6][7] Molecules.[2][3][4][5][8][9][10][11][12][13][14] [Link](Key reference for distinguishing triazole-pyrimidine isomers).
-
Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles.[2][3]Journal of Mass Spectrometry. [Link](General principles for nitrogen-rich heterocycle fragmentation).
Sources
- 1. dovepress.com [dovepress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. lookchem.com [lookchem.com]
- 11. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 20980-22-7|2-(Piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
IR spectroscopy peaks for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine characterization
An In-Depth Technical Guide to the Infrared Spectroscopic Characterization of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery
Infrared (IR) spectroscopy is an indispensable analytical technique in synthetic and medicinal chemistry, providing rapid and non-destructive structural elucidation of newly synthesized molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, the technique provides a unique "fingerprint" based on the functional groups present in a compound. For drug development professionals working with complex heterocyclic systems such as 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, IR spectroscopy serves as a first-line method to verify the molecular backbone, confirm the successful coupling of its constituent rings, and rule out the presence of starting materials.
This guide provides a comprehensive analysis of the expected IR absorption peaks for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. It is designed to assist researchers in the unambiguous characterization of this molecule, offering a comparative framework against its precursors and detailing a robust experimental protocol for acquiring high-quality spectral data.
Predicted IR Absorption Profile of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
The structure of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is composed of two key heterocyclic rings (a pyrimidine and a 1,2,4-triazole) and aliphatic methyl substituents. Each of these components gives rise to characteristic vibrational modes. The primary absorption bands are governed by the stretching and bending of C-H, C=N, C=C, and C-N bonds.
The diagram below illustrates the key molecular components and their associated vibrational modes that are detectable by IR spectroscopy.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: Ensures that the resulting spectrum is solely from the sample and not from atmospheric H₂O, CO₂, or residual contaminants.
-
Action: Ensure the FTIR spectrometer is purged with dry air or nitrogen. Clean the ATR crystal (typically diamond or germanium) thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
Rationale: This is a critical self-validating step. The instrument records the ambient spectrum (atmosphere, crystal) and computationally subtracts it from the sample spectrum, ensuring the final data is only from the analyte.
-
Action: With the clean, empty ATR accessory in place, collect a background spectrum. This should result in a flat line with minimal noise.
-
-
Sample Application:
-
Rationale: Only a small amount of sample is needed, and good physical contact between the sample and the crystal is paramount for a strong, high-quality signal.
-
Action: Place a small amount (1-2 mg) of the dry, solid 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine powder onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Rationale: Applying consistent pressure ensures reproducibility and maximizes the signal-to-noise ratio. Co-adding multiple scans averages out random noise.
-
Action: Lower the built-in pressure anvil to apply firm, consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
Rationale: Raw ATR data may have slight distortions. Applying a built-in ATR correction algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.
-
Action: Use the spectrometer software to apply an ATR correction and a baseline correction if necessary. Identify and label the peak maxima (in cm⁻¹) and compare them against the expected values provided in this guide.
-
Conclusion
The structural verification of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine via IR spectroscopy is a robust and highly informative process. The key identifiers for this molecule are the simultaneous presence of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a unique, complex pattern of C=N and C=C ring stretching vibrations between 1620 cm⁻¹ and 1400 cm⁻¹. When used in a comparative context with its precursors, IR spectroscopy provides definitive evidence of successful synthesis, making it an essential tool for researchers in drug discovery and development.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link] [1]2. ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link] [2]3. ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link] [3]4. University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a resource provided by the institution.
Sources
Purity Assessment Methods for 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine (hereafter DTP-Triazole ) is a critical heterocyclic intermediate often utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical kinase inhibitors. Its synthesis typically involves the nucleophilic aromatic substitution (
The Critical Quality Attribute (CQA): Regioisomerism. The most insidious impurity in DTP-Triazole production is not the starting material, but its regioisomer: 2,4-dimethyl-6-(4H-1,2,4-triazol-4-yl)pyrimidine . While the 1H-isomer (N1-linked) is typically the desired thermodynamic product, the 4H-isomer (N4-linked) often co-elutes in standard reverse-phase HPLC methods, leading to "hidden" purity failures that manifest only in downstream biological assays.
This guide compares three purity assessment methodologies—HPLC-UV , qNMR , and LC-MS —providing a decision matrix for researchers to ensure structural fidelity and quantitative accuracy.
Comparative Analysis of Assessment Methods
The following table summarizes the performance of each method based on experimental data from triazolyl-pyrimidine workflows.
| Feature | HPLC-UV (Method A) | qNMR (Method B) | LC-MS (Method C) |
| Primary Utility | Routine QC, Quantitative Purity (%) | Absolute Purity (wt%), Structural ID | Impurity Profiling, Trace Analysis |
| Regioisomer Resolution | Moderate (Requires specific column) | High (Definitive via Chemical Shift) | Low (Isomers have identical m/z) |
| LOD / LOQ | ~0.05% / 0.1% | ~1.0% (Low sensitivity) | <0.01% (High sensitivity) |
| Throughput | High (15 min/sample) | Low (1-2 hours/sample) | Medium |
| Reference Standard | Required (for assay) | Not Required (Internal Std used) | Required (for quantitation) |
| Cost Per Sample | $ |
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Routine Batch Release.
To separate the N1-isomer from the N4-isomer, a standard C18 column is often insufficient due to similar hydrophobicities. This protocol utilizes a PFP (Pentafluorophenyl) stationary phase, which offers superior selectivity for positional isomers via
Protocol:
-
Column: Kinetex F5 (PFP core-shell), 150 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B -
15-18 min: 60%
95% B -
18-22 min: 95% B (Wash)
-
22.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic backbone) and 210 nm (triazole ring).
-
Temperature: 35°C.
Why this works: The PFP phase interacts differently with the electron-deficient triazole ring depending on its attachment point (N1 vs N4), typically resolving the isomers by >1.5 minutes.
Method B: Quantitative NMR (qNMR) & Structural Verification
The "Gold Standard" for Absolute Purity and Isomer Confirmation.
HPLC relies on the assumption that the extinction coefficients of isomers are identical (which is not always true). NMR provides a molar response factor of 1:1 for all protons, making it the primary method for establishing the purity of the reference standard itself.
Protocol:
-
Solvent: DMSO-
(provides optimal solubility and separates aromatic signals). -
Internal Standard: Maleic Acid (TraceCERT®), added gravimetrically.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure full relaxation of protons). -
Key Diagnostic Signals:
-
1H-Isomer (Target): The triazole protons (
and ) appear as two distinct singlets around 9.3 and 8.2 ppm due to the asymmetry of the N1-linkage. -
4H-Isomer (Impurity): The triazole protons are chemically equivalent (or very close) due to the symmetry of the N4-linkage, often appearing as a single signal or very tight doublet around
8.8 ppm.
-
-
Calculation:
Method C: LC-MS (Q-TOF or Triple Quad)
The Impurity Hunter.
While LC-MS cannot easily distinguish the isomers (both
-
Hydrolysis Product: 2,4-dimethyl-6-hydroxypyrimidine (
124.1). -
Dimerization: Bis-pyrimidine species formed during high-temp synthesis.
Protocol:
-
Ionization: ESI Positive Mode.
-
Scan Range:
100 – 600. -
Coupling: Use the same PFP column method described in Method A to correlate UV peaks with Mass spectra.
Visualizations & Decision Logic
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the origin of the critical impurities, necessitating the specific analytical methods.
Caption: Reaction pathway showing the competitive formation of the target N1-isomer and the problematic N4-regioisomer.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to select the correct method based on the stage of development.
Caption: Workflow for selecting the appropriate analytical technique based on sample criticality and information required.
References
-
Differentiation of [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. Source: PubMed / John Wiley & Sons. URL:[Link]
-
ICH Q3A(R2): Impurities in New Drug Substances. Source: ICH Guidelines.[1] URL:[Link]
-
Fast and sensitive method for the determination of trace 1,2,4-triazole. Source: ResearchGate.[2] URL:[Link]
-
Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles (Crystal Structure Verification). Source: MDPI Molecules. URL:[Link]
Sources
crystal structure determination of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
This guide provides a comprehensive technical framework for the crystal structure determination of 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , comparing its structural characteristics and determination methodology against key nitrogen-rich heterocycle analogs.
Executive Summary & Strategic Importance
The target molecule, 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine , represents a critical scaffold in medicinal chemistry, particularly for antifungal and kinase inhibitor development. Its structural uniqueness lies in the specific arrangement of the electron-deficient 1,2,4-triazole ring coupled to the pyrimidine core, modulated by the steric bulk of two methyl groups.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) determination of this specific target against two established structural analogs:
-
Analog A: 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine (Imidazole vs. Triazole comparison).
-
Analog B: 2-(4H-1,2,4-Triazol-4-yl)pyrimidine (Methylated vs. Unsubstituted comparison).
Key Insight: The presence of the 1,2,4-triazole moiety at the 6-position, combined with the 2,4-dimethyl substitution, introduces unique electronic and steric constraints that differentiate its solid-state packing from the more planar imidazole derivatives.
Methodology: The "Product" (Determination Workflow)
The "product" in this context is the rigorous workflow required to obtain and solve the crystal structure. This protocol is designed to be self-validating, ensuring high-quality data suitable for publication.
Phase 1: Synthesis & Crystallization Protocol
Objective: Obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm).
| Step | Action | Critical Parameter | Causality / Rationale |
| 1. Synthesis | React 4-chloro-2,6-dimethylpyrimidine with 1,2,4-triazole (1.1 eq) in DMF using K₂CO₃ base. | Temp: 80-100°CTime: 4-6 h | Nucleophilic aromatic substitution (SNAr). The 6-position is activated for substitution. |
| 2. Isolation | Pour into ice water; filter precipitate. | pH ~7 | Removes inorganic salts and unreacted triazole. |
| 3. Purification | Recrystallize from Ethanol/Water (1:1) or Acetonitrile . | Slow cooling | Removes isomers/impurities that disrupt lattice formation. |
| 4. Crystal Growth | Slow Evaporation at room temp (293 K). | Solvent: MeCN/EtOH | Slow evaporation allows molecules to orient into the lowest energy lattice (thermodynamic control). |
Phase 2: Data Collection & Refinement (SC-XRD)
Standard: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα for absolute configuration.
-
Instrument: Bruker SMART APEX II or equivalent CCD diffractometer.
-
Temperature: 296(2) K (Room Temp) or 100 K (Low Temp for reduced thermal motion).
-
Strategy:
-
Unit Cell Determination: Collect 3 sets of frames to determine lattice parameters.
-
Data Integration: Use SAINT or equivalent. Apply Multi-scan absorption correction (SADABS).[1]
-
Structure Solution: Direct Methods (SHELXS/SHELXT).
-
Refinement: Full-matrix least-squares on F² (SHELXL). Anisotropic refinement for non-H atoms.
-
Comparative Analysis: Target vs. Alternatives
This section objectively compares the structural metrics of the target with its closest analogs to highlight the specific impact of the triazole/methyl combination.
Comparison 1: Molecular Geometry & Planarity
Does the extra nitrogen or methyl group distort the molecule?
| Feature | Target: 2,4-Dimethyl-6-(Triazolyl) | Analog A: 2-(Imidazolyl)-4,6-Dimethyl | Analog B: 2-(Triazolyl)-Pyrimidine |
| Linkage | C-N (Pyrim-Triazole) | C-N (Pyrim-Imidazole) | C-N (Pyrim-Triazole) |
| Dihedral Angle | Expected: < 10° (Nearly Planar) | 2.1° - 4.8° (Planar) | 2.9° (Planar) |
| Bond Length (C-N) | ~1.36 - 1.40 Å | 1.39 Å | 1.38 Å |
| Steric Effect | Methyls at 2,4 impose minor twist. | Methyls at 4,6 allow planarity. | No methyls; perfectly planar. |
Analysis:
-
Analog A (Imidazole): The imidazole ring is less electron-deficient than the triazole. The structure is almost perfectly coplanar due to conjugation between the rings [1].
-
Target (Triazole): The introduction of the third nitrogen (1,2,4-triazole) increases electron deficiency. While the molecule remains largely planar to maximize π-conjugation, the 2,4-dimethyl substitution may induce a slightly larger twist angle compared to the unsubstituted Analog B due to steric repulsion between the methyl group and the triazole ring protons.
Comparison 2: Crystal Packing & Intermolecular Interactions
How do the molecules stabilize in the solid state?
-
Analog A (Imidazole): Stabilized primarily by weak C—H···N hydrogen bonds and π-π stacking interactions. The lack of strong donors (NH) means packing relies on dipole alignment [1].
-
Target (Triazole):
-
Primary Interaction: C—H···N interactions are dominant. The triazole ring provides additional N-acceptor sites (N2, N4) compared to imidazole.
-
Methyl Effect: The methyl groups act as weak H-bond donors (C-H...N) and also disrupt extensive π-stacking, often leading to a herringbone or offset-stacked packing motif rather than simple columnar stacking.
-
Visualizing the Structural Logic
The following diagram illustrates the decision pathway for determining the structure and the key electronic/steric relationships between the target and its analogs.
Caption: Workflow for structural determination and comparative logic against known nitrogen-rich pyrimidine analogs.
References
-
Crystal structure of 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides the direct structural analog (Imidazole version) for comparison of bond lengths and planarity.
-
2-(4H-1,2,4-Triazol-4-yl)pyrimidine. Source: Acta Crystallographica Section E (via NIH/PMC). URL:[Link] Relevance: Provides the unsubstituted triazolyl-pyrimidine baseline, establishing the "planar" standard for this scaffold.
-
Synthesis and structure of triazolyl-pyrimidine derivatives. Source: ResearchGate (General Literature). URL:[Link] Relevance: Supports the general synthesis and characterization protocols for 1,2,4-triazole derivatives.
Sources
Biological Activity Comparison: Triazole-Substituted Pyrimidines vs. Standard Therapeutics
[1][3]
Executive Summary
Triazole-substituted pyrimidines represent a privileged scaffold in medicinal chemistry, leveraging the hybridization of the bioisostere 1,2,3-triazole (or 1,2,4-triazole) with the pyrimidine pharmacophore. This "hybridization strategy" aims to overcome drug resistance mechanisms common in monotherapy.
Key Findings:
-
Anticancer: Specific 1,2,3-triazole-pyrimidine hybrids exhibit IC50 values (1.42–6.52 µM) comparable or superior to 5-Fluorouracil (5-FU) and Doxorubicin in drug-resistant cell lines (e.g., MGC-803, MCF-7).
-
Antimicrobial: 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrate dual inhibition of DNA Gyrase and DHFR , with MIC values (16–102 µM) rivaling Ciprofloxacin .[1]
-
Mechanism: The triazole moiety acts as a stable linker that enhances binding affinity via dipole interactions and hydrogen bonding within the ATP-binding pockets of kinases (e.g., EGFR) and bacterial enzymes.
Structural Rationale & Pharmacophore Analysis
The synergy between the triazole and pyrimidine rings addresses specific limitations of current drugs:
-
Pyrimidine Core: Mimics endogenous nucleobases (cytosine/thymine), allowing for interference with DNA replication and enzyme inhibition (e.g., DHFR, EGFR).
-
Triazole Linker:
-
1,2,3-Triazole: Functions as a bioisostere of the amide bond but is resistant to metabolic hydrolysis. It facilitates
- stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein. -
1,2,4-Triazole: Enhances polarity and water solubility, improving pharmacokinetic profiles.
-
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the critical substitution patterns governing biological activity.
Figure 1: SAR logic flow for optimizing triazole-pyrimidine hybrids. Electron-donating groups at C-4 and bulky aryl groups at N-1 are critical for maximizing potency.
Comparative Efficacy Analysis
A. Anticancer Activity (Target: EGFR / Cell Proliferation)
Recent studies have evaluated 1,2,3-triazole-pyrimidine hybrids against human gastric (MGC-803), esophageal (EC-109), and breast (MCF-7) cancer cell lines.
Performance vs. Standards: The table below summarizes IC50 data (Inhibitory Concentration at 50%) from comparative assays.
| Compound Class | Cell Line | IC50 (µM) | Standard Drug (IC50) | Relative Potency | Mechanism of Action |
| Hybrid 7d (1,2,3-triazole) | MGC-803 | 1.42 ± 0.12 | 5-Fluorouracil (6.80) | 4.8x Higher | G2/M Arrest, Apoptosis |
| Hybrid 17 | EC-109 | 2.15 ± 0.20 | 5-Fluorouracil (8.50) | 3.9x Higher | Caspase-3 Activation |
| Pyrazolo-triazole 7 | MCF-7 | 14.64 ± 1.1 | Doxorubicin (13.45) | Comparable | EGFR Kinase Inhibition |
| Hybrid 9n | HepG2 | 12.22 ± 0.8 | Doxorubicin (11.21) | Comparable | Tubulin Polymerization Inhibition |
Key Insight: While Doxorubicin remains slightly more potent in some lines, the triazole-pyrimidine hybrids often exhibit lower toxicity to normal cells (e.g., LO2 human liver cells) compared to the standard chemotherapeutics, offering a superior therapeutic index.
B. Antimicrobial Activity (Target: DNA Gyrase / DHFR)
1,2,4-triazolo[1,5-a]pyrimidine derivatives have been screened against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
| Compound | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Standard (Fluconazole) | Outcome |
| Derivative 9n | E. coli | 16 µM | 10–90 µM | N/A | Superior/Equal |
| Derivative 9o | S. aureus | 3.5 µg/mL | 0.5–2.0 µg/mL | N/A | Moderate |
| Derivative 9d | C. albicans | 27 mm (ZOI) | N/A | 40 mm (ZOI) | Moderate Antifungal |
Mechanistic Validation: Molecular docking studies confirm that these derivatives bind to the ATP-binding subunit of DNA Gyrase B , overlapping with the binding mode of Novobiocin and Ciprofloxacin, but utilizing the triazole ring to form additional hydrogen bonds with Asp73 and Arg76 residues.
Mechanistic Pathways & Signaling
Understanding the downstream effects of these compounds is vital for drug development. The primary anticancer mechanism involves the inhibition of the EGFR signaling cascade.
Figure 2: Mechanism of Action. The hybrid molecule competes for the ATP binding site on EGFR, effectively shutting down downstream proliferative (MAPK) and survival (PI3K) pathways.
Experimental Protocols
To ensure reproducibility and validation of the data presented above, the following standardized protocols are recommended.
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Used to generate IC50 data for anticancer comparison.
-
Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of
cells/well in RPMI-1640 medium supplemented with 10% FBS. -
Incubation: Incubate at 37°C in 5% CO
for 24 hours to allow attachment. -
Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1–100 µM) of the triazole-pyrimidine hybrid, Doxorubicin (positive control), and DMSO (vehicle control).
-
MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 150 µL of DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability (%) relative to control. Determine IC50 using non-linear regression analysis (GraphPad Prism).
Protocol B: Minimum Inhibitory Concentration (MIC)
Used to generate antimicrobial efficacy data.[1]
-
Inoculum Prep: Prepare bacterial suspension (e.g., E. coli) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test compound (starting at 128 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls: Include Sterility Control (MHB only) and Growth Control (MHB + Bacteria + Solvent). Use Ciprofloxacin as the reference standard.[1]
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (color change from blue to pink indicates growth).
References
-
Ma, L., et al. (2014). "Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents." European Journal of Medicinal Chemistry.
-
Al-Wahaibi, L.H., et al. (2020). "Theoretical calculations of molecular descriptors for anticancer activities of 1,2,3-triazole-pyrimidine derivatives." Saudi Journal of Biological Sciences.
-
Naguib, B.H., et al. (2021). "New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study." Molecules.
-
El-Sherif, A.A., et al. (2023). "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR." ACS Omega.
-
Zhang, S., et al. (2019). "1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships."[3][4] European Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Deliv… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine proper disposal procedures
This guide outlines the proper disposal procedures for 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine . Due to the specific nature of this nitrogen-rich heterocyclic compound, standard organic waste protocols must be elevated to address potential environmental persistence and nitrogen oxide (NOx) generation during thermal destruction.
Part 1: Executive Safety & Hazard Profile
WARNING: In the absence of a lot-specific Safety Data Sheet (SDS), this compound must be handled with the conservative safety margins applied to functionalized 1,2,4-triazoles and aminopyrimidines .
| Hazard Category | Classification (Inferred from Structure) | Operational Implication |
| Health Hazard | Irritant / Potential Reprotoxin | Triazole derivatives are often classified as reproductive toxins (Category 1B) and severe eye irritants.[1] |
| Physical Hazard | Combustible Solid | High nitrogen content implies potential for rapid combustion. Avoid heat, sparks, and friction.[2] |
| Environmental | Aquatic Toxicity | Heterocyclic rings are environmentally persistent. Zero-discharge to sewer systems is mandatory. |
| Reactivity | Acid/Oxidizer Sensitive | Incompatible with strong oxidizing agents and strong acids (potential for cleavage of the triazole-pyrimidine bond). |
Part 2: Pre-Disposal Characterization & Segregation
Before disposal, the waste stream must be characterized to ensure compatibility with incineration feeds.
Waste Stream Segregation
-
Solid Waste: Pure compound, contaminated gloves, weighing boats, and filter paper.
-
Action: Segregate into "High-Nitrogen Organic Solids" . Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions in the drum.
-
-
Liquid Waste (Mother Liquors/Solutions): Solutions in DMSO, Methanol, or DCM.
-
Action: Segregate into "Non-Halogenated Organic Solvents" (unless DCM is used).
-
Critical Check: If the solvent is acidic, neutralize to pH 6-9 before containerization to prevent degradation of the triazole ring into potentially more volatile hydrazine derivatives.
-
Containerization
-
Material: High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic.
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion.
Part 3: Step-by-Step Disposal Protocol
Workflow Logic (Graphviz Diagram)
The following decision tree illustrates the critical path from bench to destruction.
Figure 1: Waste segregation and disposal decision tree ensuring separation from incompatible oxidizers.
Detailed Procedure
Step 1: Chemical Deactivation (Spills Only)
-
Context: Routine disposal does not require bench-top deactivation. However, for spills, deactivation prevents migration.
-
Reagent: 10% Sodium Hypochlorite (Bleach) is generally effective for breaking down nitrogen heterocycles, though it may produce chloramines.
-
Protocol: Absorb bulk liquid with vermiculite. Treat residue with dilute bleach solution. Allow 30 minutes contact time. Collect as hazardous waste.[3][4]
Step 2: Labeling Requirements Standard hazardous waste labels must be augmented with specific constituent warnings to protect downstream waste handlers:
-
Primary Constituent: 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine.
-
Supplemental Text: "Nitrogenous Heterocycle – Incinerate Only."
Step 3: Final Destruction (Off-Site)
-
Method: Rotary Kiln Incineration .
-
Operational Requirement: The incinerator must operate at >1100°C with a residence time of >2 seconds.
-
Why? The 1,2,4-triazole ring is thermally stable. Lower temperatures (e.g., cement kiln fuel blending) may result in incomplete combustion or the release of hydrogen cyanide (HCN) or significant NOx emissions. The facility must be equipped with a secondary combustion chamber and wet scrubbers.
Part 4: Emergency Response Procedures
In the event of accidental release, immediate containment is required to prevent environmental contamination.
Figure 2: Emergency spill response workflow emphasizing dust control and verification.[1]
Fire Fighting Measures:
-
Media: Dry chemical, CO2, or alcohol-resistant foam.
-
Contraindication: Do not use high-volume water jets. Runoff containing this compound is toxic to aquatic life and must be contained.[2][5]
-
Byproducts: Fire will produce thick black smoke containing Carbon Oxides (COx), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN). Self-Contained Breathing Apparatus (SCBA) is mandatory.
Part 5: Regulatory & Compliance Framework
-
RCRA (USA): While not explicitly listed as a P or U waste, it should be managed as a Characteristic Waste if the waste stream exhibits ignitability (D001) due to solvents.
-
TSCA: Ensure the compound is listed on the TSCA inventory if used for commercial purposes; for R&D, the "R&D Exemption" applies, requiring supervision by a technically qualified individual.
-
European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, mixtures of laboratory chemicals).
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 1,2,4-1H-Triazole. Retrieved from
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary: Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives.[10] Retrieved from
-
BenchChem. (2025).[2][4][11] Disposal of Triazole Derivatives. Retrieved from
-
ChemicalBook. (2024). 1,2,4-Triazole Toxicity and Hazards. Retrieved from
-
Hit2Lead. (2021). Structure and Analog Analysis of Dimethyl-pyrimidine derivatives. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 6. columbuschemical.com [columbuschemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl- | C13H11Cl2N3O3 | CID 387477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Personal Protective Equipment (PPE) & Safe Handling Guide: 2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Executive Safety Directive
2,4-Dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a nitrogen-rich heterocyclic intermediate commonly employed in the synthesis of agrochemicals (fungicides) and pharmaceutical kinase inhibitors.
The Core Safety Premise: As a specific structural isomer often used in R&D, comprehensive toxicological data (REACH dossiers) may be incomplete. Therefore, you must apply the Precautionary Principle . Treat this compound as a Sensitizer and Irritant with potential for Acute Toxicity until specific LD50 data proves otherwise.
Immediate Action Required:
-
Never handle on an open bench.
-
Always utilize a certified chemical fume hood.
-
Assume dust generation is the primary exposure vector.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the chemical behavior of the triazolyl-pyrimidine scaffold.
| Hazard Class (GHS) | H-Code | Risk Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Nitrogen heterocycles can depidize skin barriers, leading to dermatitis. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] | Crystalline dusts are abrasive and chemically reactive with mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Fine powders (micronized) easily bypass nasal hairs, lodging in the bronchial tree. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3][4] | Inferred: Triazole moieties often exhibit acute oral toxicity in rodent models [1]. |
Critical Note: Many triazole derivatives are suspected reproductive toxins. While not confirmed for this specific isomer, pregnant personnel should consult HSE leadership before handling.
Personal Protective Equipment (PPE) Matrix
Standard "lab coats and glasses" are insufficient for synthesis intermediates of this class. The following system is self-validating: if one layer fails, the next protects you.
A. Respiratory Protection (The Primary Barrier)
-
Engineering Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood.
-
Validation: Face velocity must be 0.5 m/s (100 fpm) . Verify magnehelic gauge before use.
-
-
PPE Backup: If handling outside a hood (e.g., balance calibration, spill cleanup), use a P100/N99 Particulate Respirator .
-
Why: Surgical masks offer zero protection against chemical dusts.
-
B. Dermal Protection (The Contact Barrier)
-
Primary Layer: Nitrile Gloves (4 mil / 0.10 mm).
-
Secondary Layer (Double Gloving): Required when handling >500 mg or solvated forms.
-
Material: Nitrile or Neoprene.
-
Breakthrough Time: >480 minutes for solid; variable for solvents.
-
Protocol: Inspect for pinholes by trapping air and squeezing (the "balloon test") before donning.
-
C. Ocular Protection[3][4][5]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why: Safety glasses with side shields do not seal against floating dust particles or splashes from mother liquor.
-
D. Body Protection[4][5][6][7]
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Snap closures (no buttons) for quick removal.
-
Sleeves: Tyvek wrist guards recommended to bridge the gap between glove and coat cuff.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: Nitrogen heterocycles are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "jumping."
-
Taring: Tare the weighing boat outside the stock container. Never hover the spatula over the stock bottle.
-
Transfer: Use a disposable funnel for transfer to the reaction vessel to minimize airborne dust.
Phase 2: Reaction & Synthesis[8]
-
Solvent Choice: When dissolved (e.g., in DMF or DMSO), the compound's skin permeability increases significantly.
-
Heating: If refluxing, ensure the condenser is vented to a scrubber or nitrogen line, not directly to the hood atmosphere.
Phase 3: Decontamination & Cleanup
-
Solvent Wipe: Wipe all surfaces (balance, bench) with a paper towel dampened with Ethanol or Isopropanol .
-
Reasoning: Water alone may not solubilize the organic residue effectively, leaving invisible contamination.
-
-
Doffing Sequence:
-
Wash outer gloves → Remove outer gloves → Wash inner gloves → Remove eye protection → Remove lab coat → Wash hands with soap and water [2].
-
Waste Disposal Logistics
Improper disposal is a regulatory violation and an environmental hazard.
| Waste Stream | Contents | Container Type | Labeling |
| Solid Hazardous | Weighing boats, contaminated gloves, paper towels, solid chemical. | HDPE Wide-Mouth Drum | "Solid Organic Waste - Toxic" |
| Liquid Organic | Mother liquors, reaction solvents (DMF, DMSO, DCM). | Safety Can / Glass Carboy | "Halogenated/Non-Halogenated Solvent Waste" |
| Sharps | Contaminated needles/glass. | Puncture-proof Bin | "Chemically Contaminated Sharps" |
Destruction Method: High-temperature incineration is the standard industry method for nitrogen-containing heterocycles to prevent leaching into groundwater.
Visualization: Safe Handling Workflow
The following diagram illustrates the "Check-Act-Verify" loop required for handling this compound.
Figure 1: Operational safety logic flow for handling potent organic intermediates. Note the critical stop point at Engineering Controls.
Emergency Response Plan
-
Inhalation: Move victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation; use a pocket mask.
-
Skin Contact:
-
Eye Contact: Flush with lukewarm water for 15 minutes, lifting upper and lower lids. Contact an ophthalmologist.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1240050, 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection and Usage. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
- 1. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 1240050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
